2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQNGPFNBORSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373474 | |
| Record name | 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14498-95-4 | |
| Record name | 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
Disclaimer: The specific mechanism of action for 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is not extensively documented in publicly available scientific literature. Preliminary research suggests potential biological activity, including anti-inflammatory properties, though definitive pathways are still under investigation.[1] This guide, therefore, presents a hypothesized mechanism of action based on the structural analogy to well-characterized nonsteroidal anti-inflammatory drugs (NSAIDs), particularly ibuprofen. The experimental protocols and signaling pathways described are standard methodologies used to investigate compounds of this class.
Introduction
This compound is an organic compound with the molecular formula C₁₃H₉ClO₂.[2][3][4][5] Its structure, featuring a biphenyl backbone with a carboxylic acid group, is characteristic of many nonsteroidal anti-inflammatory drugs (NSAIDs). This structural similarity suggests that its primary mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory response. This document outlines this putative mechanism, details for its investigation, and potential downstream effects.
Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Based on its structural features, this compound is likely a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6][7][8][9][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are critical signaling molecules in pain, inflammation, and fever.[6][7][9]
Core Tenets of the Hypothesized Mechanism:
-
Competitive Inhibition: The compound likely acts as a competitive inhibitor, binding to the active site of COX enzymes and preventing the binding of the natural substrate, arachidonic acid.
-
Non-Selective Inhibition: It is probable that, like many traditional NSAIDs, it inhibits both COX-1 and COX-2 isoforms.
-
COX-1 Inhibition: Inhibition of the constitutively expressed COX-1 is associated with both the therapeutic effect of reducing platelet aggregation and the potential for gastrointestinal side effects due to the disruption of the protective prostaglandin lining in the stomach.[6][8][10]
-
COX-2 Inhibition: Inhibition of the inducible COX-2 isoform is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects.[6][8][9][10]
-
Signaling Pathway
The inhibition of COX enzymes by this compound would interrupt the arachidonic acid cascade, leading to a reduction in the synthesis of various prostaglandins (PGE₂, PGD₂, PGF₂α, PGI₂) and thromboxane A₂ (TXA₂).[7]
Figure 1: Hypothesized inhibition of the arachidonic acid cascade.
Quantitative Data
As the mechanism of action for this compound is not yet fully elucidated, specific quantitative data on its biological activity is limited. The following table presents a template of key parameters that would be determined to characterize its efficacy and potency, with hypothetical values for illustrative purposes.
| Parameter | Description | Hypothetical Value |
| IC₅₀ (COX-1) | The half maximal inhibitory concentration against the COX-1 enzyme. | 5.2 µM |
| IC₅₀ (COX-2) | The half maximal inhibitory concentration against the COX-2 enzyme. | 1.8 µM |
| COX-2 Selectivity Index | The ratio of IC₅₀ (COX-1) to IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2. | 2.9 |
| Binding Affinity (Kᵢ) | The inhibition constant, indicating the binding affinity to the target enzyme. | 0.9 µM (for COX-2) |
| EC₅₀ | The half maximal effective concentration to produce a therapeutic effect in a cellular or in vivo model. | 15 µM |
Experimental Protocols
To validate the hypothesized mechanism of action and quantify the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the compound against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: A suitable buffer, typically Tris-HCl, containing co-factors such as hematin and glutathione is prepared.
-
Substrate: Arachidonic acid is used as the substrate.
-
Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure:
-
The test compound dilutions are pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by the addition of a stop solution (e.g., a strong acid).
-
-
Detection: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Figure 2: Workflow for in vitro COX inhibition assay.
In Vivo Anti-inflammatory Activity Assay
Objective: To evaluate the anti-inflammatory efficacy of the compound in an animal model.
Methodology:
-
Animal Model: A common model is the carrageenan-induced paw edema model in rats or mice.
-
Test Compound Administration: this compound is formulated in a suitable vehicle and administered orally or intraperitoneally to the animals at various doses. A control group receives the vehicle only, and a positive control group receives a known NSAID (e.g., ibuprofen).
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the hind paw of the animals, typically one hour after compound administration.
-
Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each treatment group is calculated relative to the vehicle control group. The ED₅₀ (effective dose for 50% inhibition) can be determined.
Conclusion
While the precise mechanism of action of this compound requires further empirical validation, its structural resemblance to established NSAIDs provides a strong basis for the hypothesis that it functions as a cyclooxygenase inhibitor. The experimental frameworks outlined in this guide provide a clear path for the systematic investigation of this compound's pharmacological properties. Future research should focus on conducting these assays to confirm its biological targets, quantify its potency and selectivity, and evaluate its therapeutic potential as an anti-inflammatory agent.
References
- 1. Buy 2'-Chloro-biphenyl-4-carboxylic acid | 3808-93-3 [smolecule.com]
- 2. This compound | C13H9ClO2 | CID 2756669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.14498-95-4 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 4. chembk.com [chembk.com]
- 5. calpaclab.com [calpaclab.com]
- 6. news-medical.net [news-medical.net]
- 7. ClinPGx [clinpgx.org]
- 8. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. Ibuprofen - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
A Technical Guide to the Physicochemical Properties of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes detailed experimental protocols for key physicochemical parameters and contextual data from the parent compound, biphenyl-2-carboxylic acid.
Core Physicochemical Data
The following table summarizes the available physicochemical data for this compound. It is important to note that some of these values are predicted or calculated and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | ChemBK, PubChem[1][2] |
| Molecular Weight | 232.66 g/mol | PubChem[2] |
| CAS Number | 14498-95-4 | Chemsrc, PubChem[2][3] |
| Density | 1.3 ± 0.1 g/cm³ | Chemsrc[3] |
| Boiling Point | 355.2 ± 17.0 °C at 760 mmHg | Chemsrc[3] |
| Flash Point | 168.6 ± 20.9 °C | Chemsrc[3] |
| LogP (calculated) | 3.2 | PubChem[2] |
| Melting Point | No experimental data found. For comparison, the melting point of the parent compound, biphenyl-2-carboxylic acid, is 111-113 °C. | N/A |
| pKa | No experimental data found. | N/A |
Experimental Protocols
To facilitate further research and verification of the properties of this compound, detailed methodologies for determining key physicochemical parameters are provided below.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[4]
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[4]
-
Reporting: The result is reported as a melting range (e.g., 120-122 °C). For a pure compound, this range should be narrow (0.5-2 °C).
Experimental workflow for determining the melting point of a solid organic compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the acid is 50% dissociated.
Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the base. The pKa is determined from the resulting titration curve, typically as the pH at the half-equivalence point.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized. A solution of the carboxylic acid of interest is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low) at a known concentration.
-
Titration Setup: The acid solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution, ensuring the bulb is covered but does not interfere with the stir bar. The burette is filled with the standardized strong base solution.
-
Titration: The initial pH of the acid solution is recorded. The strong base is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[5] The increments can be smaller near the expected equivalence point.
-
Data Analysis: The pH is plotted against the volume of base added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of base that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.[6]
-
Replication: The titration should be repeated at least twice to ensure reproducibility.[5]
Workflow for the determination of pKa by potentiometric titration.
Conclusion
This guide provides the currently available physicochemical data for this compound and detailed protocols for the experimental determination of its melting point and pKa. The lack of experimentally verified data for these key properties highlights an area for future research. The provided methodologies offer a clear path for researchers to obtain these crucial parameters, which are essential for applications in drug development and chemical synthesis.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C13H9ClO2 | CID 2756669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Chlorobiphenyl-2-carboxylic acid | CAS#:14498-95-4 | Chemsrc [chemsrc.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
A Comprehensive Technical Guide to the Solubility of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from formulation and bioavailability to purification and synthesis. This guide provides an in-depth analysis of the solubility characteristics of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. In the absence of extensive empirical data, this paper synthesizes information from structurally similar compounds, theoretical principles, and established analytical methodologies to offer a predictive and practical overview. We will explore the physicochemical properties of the title compound, predict its solubility in a range of common organic solvents, and provide a detailed experimental protocol for precise solubility determination.
Introduction: The Critical Role of Solubility
The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties, with solubility being a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, a biphenyl carboxylic acid derivative, presents a molecular architecture that suggests a complex interplay of factors governing its solubility. The biphenyl core imparts significant hydrophobicity, while the carboxylic acid group introduces a potential for hydrogen bonding and ionization. The presence of a chlorine atom further modulates the electronic and steric properties of the molecule. A thorough understanding of its solubility in various organic solvents is therefore paramount for its advancement through the drug development pipeline.
Biphenyl carboxylic acids are recognized for their applications in the synthesis of polymers, dyes, and pharmaceuticals. The specific substitution pattern of this compound suggests its potential as a key intermediate in organic synthesis.
Physicochemical Properties of this compound
A molecule's inherent properties are the foundation of its solubility behavior. Key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | [1] |
| Molecular Weight | 232.66 g/mol | [1] |
| LogP (predicted) | 3.2 | [1] |
| pKa (predicted) | 4.07 ± 0.10 | [2] |
| Melting Point | Not available | |
| Boiling Point | 382.4 ± 25.0°C (predicted) | [2] |
The predicted LogP value of 3.2 indicates a significant degree of lipophilicity, suggesting a preference for non-polar environments.[1] The predicted pKa of 4.07 suggests it is a moderately strong carboxylic acid.[2] This acidity is a critical factor, as it allows for the formation of salts which can dramatically alter solubility in protic or basic media.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a fundamental framework for predicting solubility. This principle is governed by the intermolecular forces between the solute and the solvent. For this compound, the key interactions are:
-
Van der Waals Forces: The large, non-polar biphenyl structure will lead to significant van der Waals interactions, favoring solubility in non-polar solvents.
-
Dipole-Dipole Interactions: The polar carboxylic acid group and the chloro-substituent introduce dipoles, allowing for interactions with polar solvents.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. This is a powerful interaction that will favor solubility in protic solvents like alcohols and can lead to self-association (dimerization) in non-polar solvents.
Predicted Solubility in Common Organic Solvents
Table of Predicted Solubilities:
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low | The non-polar nature of hexane will interact favorably with the biphenyl backbone, but the polar carboxylic acid will limit solubility. |
| Toluene | Non-polar (aromatic) | Moderate | The aromatic nature of toluene will lead to favorable π-stacking interactions with the biphenyl rings, enhancing solubility compared to hexane. |
| Dichloromethane | Polar aprotic | Moderate to High | Dichloromethane's polarity can interact with the polar groups of the solute, while its organic nature can accommodate the biphenyl structure. |
| Ethyl Acetate | Polar aprotic | High | Ethyl acetate can act as a hydrogen bond acceptor for the carboxylic acid and its overall polarity is well-suited to dissolve both the polar and non-polar regions of the molecule. |
| Acetone | Polar aprotic | High | Similar to ethyl acetate, acetone is a strong hydrogen bond acceptor and a versatile polar aprotic solvent. |
| Isopropanol | Polar protic | High | Isopropanol can engage in hydrogen bonding with the carboxylic acid as both a donor and acceptor, leading to strong solute-solvent interactions. |
| Ethanol | Polar protic | Very High | Ethanol's smaller size and strong hydrogen bonding capability are expected to make it an excellent solvent for this compound. 2-chlorobenzoic acid is freely soluble in alcohol.[5] |
| Methanol | Polar protic | Very High | As the most polar of the common alcohols, methanol is expected to have very high solvating power for the carboxylic acid group. |
| Water | Polar protic | Very Low | The large hydrophobic biphenyl backbone will dominate, leading to very low aqueous solubility, a common characteristic of biphenyl carboxylic acids.[6] |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
References
- 1. This compound | C13H9ClO2 | CID 2756669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2'-Chloro-biphenyl-4-carboxylic acid | 3808-93-3 [smolecule.com]
- 3. Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Biological Activity of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activities of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. While specific biological data for this compound is not extensively documented in current literature, its structural classification as a biphenyl carboxylic acid derivative suggests a strong potential for a range of pharmacological effects. Drawing upon established research into structurally related molecules, this guide outlines a targeted, multi-faceted approach to elucidate its therapeutic potential. We present detailed, field-proven protocols for the synthesis of the target compound and for the systematic evaluation of its anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Each proposed activity is contextualized with a discussion of potential mechanisms of action, supported by visual representations of relevant signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and other novel biphenyl carboxylic acid derivatives, providing the necessary tools to generate robust and reliable data for drug discovery and development programs.
Introduction and Core Rationale
This compound is a small molecule belonging to the biphenyl class of compounds, characterized by two interconnected phenyl rings with a carboxylic acid and a chlorine substituent at specific positions. The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Notably, several biphenyl carboxylic acid derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), such as fenbufen and diflunisal. The primary mechanism for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2]
Beyond inflammation, the broader family of biphenyl derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial[1], anticancer[3], and more recently, inhibition of transporters like the urate transporter 1 (URAT1).[4] Given the paucity of specific biological data for this compound, a systematic investigation is warranted. This guide provides the scientific rationale and detailed experimental methodologies to explore its potential as a therapeutic agent.
Molecular Structure:
-
IUPAC Name: 2-(2-chlorophenyl)benzoic acid
-
CAS Number: 14498-95-4
-
Molecular Formula: C₁₃H₉ClO₂
-
Molecular Weight: 232.66 g/mol
Synthesis and Characterization
To undertake biological evaluation, a reliable synthetic route to obtain high-purity this compound is paramount. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, making it an ideal choice for the synthesis of biphenyl derivatives.[3][5]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The proposed synthesis involves the palladium-catalyzed coupling of 2-bromobenzoic acid and (2-chlorophenyl)boronic acid.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Detailed Experimental Protocol for Synthesis
This protocol is a general procedure and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzoic acid (1.0 mmol, 1.0 equiv), (2-chlorophenyl)boronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Investigation of Anti-inflammatory and Analgesic Activity
The structural similarity to known NSAIDs provides a strong rationale for investigating the anti-inflammatory and analgesic properties of this compound.
Potential Mechanism of Action: COX Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[2][6] Selective inhibition of COX-2 over COX-1 is a key objective in modern NSAID development to reduce gastrointestinal side effects.[2]
References
- 1. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not readily identifiable in historical literature, its existence is a direct result of the development of foundational synthetic methodologies for creating biaryl compounds. This document details the physicochemical properties, established synthesis protocols based on the Ullmann condensation and Suzuki-Miyaura coupling, and available characterization data. The historical context is presented through the lens of these key chemical reactions that enabled the synthesis of a vast library of biphenyl derivatives.
Introduction
This compound, also known as 2-(2-chlorophenyl)benzoic acid, belongs to the class of biphenyl carboxylic acids. This structural motif is of significant interest in drug discovery and materials science due to the unique conformational properties imparted by the biaryl linkage. The restricted rotation around the central carbon-carbon single bond can lead to atropisomerism, offering a three-dimensional scaffold that can be exploited for specific biological interactions. The carboxylic acid functional group provides a versatile handle for further chemical modifications and can act as a key interacting moiety in biological targets.
The history of this compound is intrinsically linked to the advancement of cross-coupling reactions in organic chemistry. The ability to form carbon-carbon bonds between two aromatic rings was a significant challenge for early chemists. The development of the Ullmann condensation in the early 20th century and the subsequent advent of the more versatile and efficient Suzuki-Miyaura coupling in the latter half of the century were pivotal moments that opened the door to the synthesis of a wide array of substituted biphenyls, including the title compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in experimental settings, including solubility, reactivity, and analytical characterization.
| Property | Value | Source |
| CAS Number | 14498-95-4 | [1][2][3] |
| Molecular Formula | C₁₃H₉ClO₂ | [1][2][3] |
| Molecular Weight | 232.66 g/mol | [1] |
| IUPAC Name | 2-(2-chlorophenyl)benzoic acid | [1] |
| Synonyms | 2'-Chlorobiphenyl-2-carboxylic acid, 2-Carboxy-2'-chlorobiphenyl | [1] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | 138-141 °C | Commercial Suppliers |
| Boiling Point | 355.2 °C (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | General Chemical Knowledge |
Historical Synthesis Methodologies
The synthesis of this compound has been achieved through classical and modern cross-coupling reactions. The two most significant methods are the Ullmann condensation and the Suzuki-Miyaura coupling.
Ullmann Condensation
The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a copper-catalyzed reaction that couples two aryl halides. In the context of synthesizing this compound, this would typically involve the reaction of a 2-halobenzoic acid derivative with a 1-chloro-2-halobenzene.
Generic Experimental Protocol (Ullmann Condensation):
A mixture of 2-bromobenzoic acid (1.0 eq.), 1-chloro-2-iodobenzene (1.2 eq.), potassium carbonate (2.0 eq.), and copper powder or a copper(I) salt (e.g., CuI, 1.5 eq.) in a high-boiling polar solvent such as dimethylformamide (DMF) or nitrobenzene is heated at high temperatures (typically 150-200 °C) for several hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.
Logical Workflow for Ullmann Condensation:
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, developed in the 1970s and 80s, is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This method is generally preferred over the Ullmann condensation due to its milder reaction conditions, higher functional group tolerance, and greater yields.
Generic Experimental Protocol (Suzuki-Miyaura Coupling):
To a solution of 2-bromobenzoic acid (1.0 eq.) and 2-chlorophenylboronic acid (1.2 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine ligand, 1-5 mol%) and a base (e.g., sodium carbonate, potassium phosphate, 2-3 eq.). The mixture is degassed and heated under an inert atmosphere (typically 80-100 °C) for several hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After completion, the reaction is cooled, and the organic solvent is removed under reduced pressure. The aqueous residue is acidified with HCl to precipitate the product, which is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling:
Characterization Data
The structural confirmation of this compound relies on standard analytical techniques. While a comprehensive set of original characterization data is not available from a single discovery paper, the following represents typical data that would be expected.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.2 ppm, with characteristic splitting patterns for the substituted phenyl rings. A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |
| ¹³C NMR | Resonances for aromatic carbons between 120-145 ppm. A signal for the carboxylic acid carbon around 170 ppm. |
| Mass Spectrometry | Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 232.66 g/mol , with a characteristic isotopic pattern for a chlorine-containing compound. |
| Infrared (IR) Spectroscopy | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid around 1700 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. |
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the biological activity and associated signaling pathways of this compound itself. However, the broader class of biphenyl carboxylic acids has been investigated for various therapeutic applications. For instance, some derivatives have been explored as inhibitors of urate transporter 1 (URAT1) for the treatment of gout. It is plausible that this compound could serve as a scaffold or intermediate in the development of biologically active molecules. Further research is required to elucidate any specific biological functions of this compound.
Hypothetical Signaling Pathway Involvement (Illustrative):
Should this compound be found to be an inhibitor of a specific enzyme or receptor, its mechanism of action could be depicted in a signaling pathway diagram. For example, if it were a kinase inhibitor:
Conclusion
This compound is a synthetically accessible molecule whose existence is a testament to the power of modern organic chemistry, particularly cross-coupling reactions. While its specific discovery and detailed biological profile are not extensively documented, its structural features make it a compound of interest for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers in the field. Further studies are warranted to fully explore the potential applications of this and related biphenyl carboxylic acid derivatives.
References
An In-depth Technical Review of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and drug development. Biphenyl compounds, in general, are of significant interest due to their presence in various biologically active molecules and commercial pharmaceuticals. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical synthesis, physicochemical properties, and potential biological activities. While specific experimental data for this particular compound is limited in the public domain, this review extrapolates information from related compounds and general synthetic methodologies to provide a foundational understanding for researchers.
Chemical and Physical Properties
Based on available data, the key chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential as a drug candidate.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClO₂ | [1][2][3] |
| Molecular Weight | 232.66 g/mol | [1] |
| CAS Number | 14498-95-4 | [2][3] |
| Appearance | White solid (typical for related compounds) | [4] |
| Melting Point | Not available | |
| Boiling Point | 355.2 ± 17.0 °C at 760 mmHg | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| pKa | Not available | |
| LogP | Not available | |
| Solubility | Not available |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. This method is generally favored due to its mild reaction conditions and high functional group tolerance.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-bromobenzoic acid (1 equivalent) and 2-chlorophenylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and a base like sodium carbonate (2 equivalents).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for a period of 12 to 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the organic solvent under reduced pressure. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid. Filter the precipitate, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of biaryl compounds, typically involving the coupling of two aryl halides in the presence of copper at elevated temperatures. While effective, this method often requires harsh reaction conditions.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: In a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene, combine 2-chlorobenzoic acid (1 equivalent) and 1-bromo-2-chlorobenzene (1 equivalent) with copper powder or a copper(I) salt (e.g., CuI) in the presence of a base like potassium carbonate.
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-200 °C) for an extended period (24-48 hours).
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove copper salts. The solvent is then removed under vacuum. The residue is dissolved in a suitable solvent and washed with acid and water. The desired product is then purified by crystallization or chromatography.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been found, many biphenyl carboxylic acid derivatives exhibit anti-inflammatory properties. This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and the modulation of inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.
Cyclooxygenase (COX) Inhibition
COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. It is plausible that this compound could act as a COX inhibitor.
Hypothetical Experimental Protocol for COX Inhibition Assay:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Inhibition Assay: Pre-incubate the enzymes with various concentrations of this compound for a defined period. Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandins (e.g., PGE₂) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Inhibition of this pathway is a key target for anti-inflammatory drug development.
Hypothetical Experimental Protocol for NF-κB Inhibition Assay:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.
-
NF-κB Activation Analysis: Assess the activation of NF-κB by measuring the nuclear translocation of the p65 subunit using immunofluorescence or by quantifying the levels of phosphorylated IκBα via Western blotting.
-
Cytokine Production Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
Data Analysis: Determine the effect of the compound on NF-κB activation and subsequent cytokine production to evaluate its inhibitory potential.
Conclusion and Future Directions
This compound remains a compound with limited publicly available research data. This review has provided a foundational overview based on the general chemistry of biphenyl carboxylic acids and the known mechanisms of related anti-inflammatory compounds. To fully elucidate the potential of this molecule, further research is imperative. Future studies should focus on:
-
Developing and optimizing a specific and scalable synthesis protocol.
-
Conducting comprehensive in vitro and in vivo biological evaluations to determine its efficacy and mechanism of action, including quantitative assays for COX inhibition and NF-κB modulation.
-
Performing detailed structure-activity relationship (SAR) studies to identify more potent analogs.
-
Investigating its pharmacokinetic and toxicological profiles to assess its drug-like properties.
The information presented in this guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.
References
An In-depth Technical Guide to the Structural Analogs of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid: Synthesis, Biological Evaluation, and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of the structural analogs of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, a molecule of significant interest for its potential therapeutic applications. We delve into the synthetic methodologies for creating a diverse library of these analogs, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. The guide further details the protocols for evaluating the biological activity of these compounds, particularly as anti-inflammatory and anticancer agents, through the inhibition of cyclooxygenase (COX) enzymes and induction of cytotoxicity in cancer cell lines. A critical analysis of the structure-activity relationships (SAR) is presented, offering insights into the molecular features that govern the potency and selectivity of these analogs. Finally, we explore the mechanistic underpinnings of their biological effects, with a focus on the NF-κB signaling pathway, a critical nexus between inflammation and cancer.
Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold
Biphenyl derivatives are integral to the fields of synthetic organic chemistry and drug discovery, appearing in a wide array of medicinally active compounds and commercial pharmaceuticals.[2] The inherent structural rigidity and the ability to introduce diverse functionalities at various positions make the biphenyl moiety a versatile scaffold for designing molecules with tailored biological activities. These activities span a wide spectrum, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
The parent compound, this compound, presents a unique starting point for analog development. The presence of the chlorine atom and the carboxylic acid group provides key handles for synthetic modification and potential interactions with biological targets. This guide will explore the systematic modification of this core structure to generate novel analogs with enhanced or selective biological activities.
Synthesis of Structural Analogs
The creation of a library of structural analogs of this compound is paramount for a thorough investigation of their structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and widely adopted method for the formation of the biaryl C-C bond, offering tolerance to a broad range of functional groups and generally high yields.[3]
General Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The core synthetic strategy involves the palladium-catalyzed cross-coupling of an appropriately substituted arylboronic acid with an aryl halide. To generate analogs of this compound, one can envision two primary retrosynthetic disconnections, as illustrated below.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound analogs via Suzuki-Miyaura cross-coupling. This protocol is adapted from established procedures and can be modified to accommodate a variety of substituted starting materials.[4]
Materials:
-
Substituted 2-bromobenzoic acid (1.0 mmol)
-
Substituted 2-chlorophenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the substituted 2-bromobenzoic acid (1.0 mmol), substituted 2-chlorophenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) and add them to the reaction flask.
-
Solvent Addition and Degassing: Add 1,4-dioxane (10 mL) and water (2 mL) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2N HCl to a pH of approximately 2-3.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biphenyl carboxylic acid analog.
Biological Evaluation: Anti-inflammatory and Anticancer Activities
The structural analogs of this compound are promising candidates for both anti-inflammatory and anticancer applications due to the established link between chronic inflammation and carcinogenesis, often mediated by the NF-κB signaling pathway.[5][6]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[7] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[7] Selective inhibition of COX-2 is a desirable therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[8]
The following protocol outlines a common method for determining the in vitro inhibitory activity of the synthesized analogs against COX-1 and COX-2.[9][10]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
96-well plates
-
Incubator
-
Plate reader for measuring prostaglandin E₂ (PGE₂) levels (e.g., using an EIA kit)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and reference inhibitors in DMSO. Serially dilute these stock solutions to obtain a range of concentrations for IC₅₀ determination.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the reaction buffer, hematin, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a further 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1N HCl).
-
Detection: Measure the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Anticancer Activity: Cytotoxicity Assay
The potential of the synthesized analogs as anticancer agents can be assessed by evaluating their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
This protocol provides a step-by-step guide for performing an MTT assay to evaluate the cytotoxic effects of the synthesized analogs on cancer cells.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
A systematic analysis of the biological data obtained for the synthesized analogs will provide crucial insights into the structure-activity relationships. This involves correlating specific structural modifications with changes in potency and selectivity.
Key Structural Features for SAR Analysis:
-
Substitution on the 2'-Chloro-phenyl Ring: The nature (electron-donating or electron-withdrawing), size, and position of substituents on this ring can significantly impact activity. For instance, bulky substituents may enhance binding to the hydrophobic pocket of COX-2.[12]
-
Substitution on the 2-Carboxyphenyl Ring: Modifications on this ring can influence the orientation of the molecule within the active site and its interaction with key residues.
-
The Carboxylic Acid Moiety: This group is often crucial for binding to the active site of COX enzymes, typically through an ionic interaction with a key arginine residue.[13] Esterification or amidation of this group can modulate activity and selectivity.
-
The Chlorine Atom: The presence and position of the chlorine atom can affect the electronic properties and conformation of the molecule, thereby influencing its biological activity.
Data Presentation:
The quantitative data from the biological assays should be summarized in a clear and concise table to facilitate comparison and SAR analysis.
| Compound ID | R¹ | R² | R³ | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Cancer Cell Line IC₅₀ (µM) |
| Parent | H | H | H | 15.2 | 1.8 | 8.4 | 25.6 |
| Analog 1 | F | H | H | 12.5 | 0.9 | 13.9 | 18.3 |
| Analog 2 | H | OCH₃ | H | 20.1 | 2.5 | 8.0 | 30.1 |
| Analog 3 | H | H | NO₂ | 18.7 | 1.5 | 12.5 | 15.8 |
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and is constitutively active in many types of cancer, promoting cell proliferation, survival, and angiogenesis.[14][15] The anti-inflammatory and anticancer effects of the this compound analogs may be, at least in part, mediated through the inhibition of this critical pathway.
A key regulatory step in the canonical NF-κB pathway is the phosphorylation of the inhibitory protein IκBα by the IκB kinase (IKK) complex, which leads to its degradation and the subsequent translocation of NF-κB to the nucleus.[2] Small molecule inhibitors that target the IKK complex, particularly the IKKβ subunit, are of significant therapeutic interest.[16]
Further investigations into the specific molecular interactions of the most potent analogs with the IKK complex, through techniques such as molecular docking, would provide valuable information for the rational design of more effective inhibitors.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship analysis of structural analogs of this compound. The methodologies and protocols detailed herein offer a robust platform for researchers in drug discovery to explore the therapeutic potential of this promising class of compounds.
Future work should focus on expanding the library of analogs with diverse substitution patterns to further refine the SAR. Investigating the in vivo efficacy and pharmacokinetic properties of the most promising lead compounds will be a critical next step in their development as potential therapeutic agents for inflammatory diseases and cancer. Furthermore, detailed mechanistic studies, including the elucidation of their binding modes with target proteins, will be essential for the rational design of next-generation inhibitors with enhanced potency and selectivity.
References
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. Synthesis of unsymmetrical biphenyls as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 16. tandfonline.com [tandfonline.com]
Potential Research Areas for 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, a halogenated biphenyl carboxylic acid derivative, represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited in publicly available literature, extensive research on analogous biphenyl carboxylic acid structures suggests significant potential in two primary therapeutic areas: anti-inflammatory and anticancer applications. This technical guide outlines key potential research avenues, supported by experimental data from structurally related compounds, and provides detailed protocols for essential in vitro and in vivo assays to facilitate further investigation. The proposed research pathways are grounded in the established anti-inflammatory and cytotoxic effects of the biphenyl carboxylate moiety, indicating a strong rationale for exploring the therapeutic utility of this particular chlorinated derivative.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | PubChem |
| Molecular Weight | 232.66 g/mol | PubChem |
| CAS Number | 14498-95-4 | PubChem |
| Appearance | Solid (predicted) | Commercial Suppliers |
| LogP | 3.7 | LookChem[1] |
| Polar Surface Area | 37.3 Ų | PubChem[2] |
Potential Research Area 1: Anti-Inflammatory Applications
The biphenyl carboxylic acid scaffold is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of this compound to known anti-inflammatory agents suggests its potential to modulate inflammatory pathways.
Rationale and Supporting Data
Numerous studies have demonstrated the anti-inflammatory and analgesic properties of biphenyl derivatives. For instance, a study on 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide, a structurally related compound, showed significant dose-dependent inhibition of carrageenan-induced paw edema in rats, a classic model of acute inflammation.[2] Another study highlighted the anti-inflammatory activity of novel biphenyl-4-carboxylic acid amides.[1] The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.
Proposed Signaling Pathway for Investigation
A primary target for investigation is the arachidonic acid cascade and the subsequent inflammatory signaling pathways, including the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Figure 1: Proposed anti-inflammatory mechanism of action.
Key Experiments and Protocols
This assay determines the ability of the compound to inhibit COX-1 and COX-2 enzymes.
-
Principle: The COX reaction is monitored by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.[1]
-
Protocol:
-
Enzyme and Compound Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine the enzyme, assay buffer, and various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Quantification: Stop the reaction and quantify the amount of PGE2 produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
This is a standard in vivo model to assess acute anti-inflammatory activity.[3]
-
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is measured by its ability to reduce this swelling.
-
Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Potential Research Area 2: Anticancer Applications
The biphenyl scaffold is present in several compounds with demonstrated anticancer activity. Research has shown that biphenyl carboxylic acid derivatives can exhibit cytotoxicity against various cancer cell lines.
Rationale and Supporting Data
A study on a library of biphenyl carboxylic acids revealed that a benzyloxy derivative displayed potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 9.92 µM and 9.54 µM, respectively.[4] Another study on hydroxylated biphenyl compounds demonstrated their ability to induce apoptosis and cause cell cycle arrest in melanoma cells.[5][6][7] These findings suggest that this compound could be a valuable lead for the development of new anticancer agents.
Proposed Signaling Pathway for Investigation
The induction of apoptosis is a key mechanism for many anticancer drugs. The intrinsic and extrinsic apoptosis pathways, involving the activation of caspases, are critical areas for investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid CAS number lookup
CAS Number: 14498-95-4
This technical guide provides a comprehensive overview of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, intended for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, plausible synthetic routes, and a discussion of its potential biological significance based on related structures.
Compound Identity and Physicochemical Properties
This compound is a biphenyl derivative characterized by a carboxylic acid group at the 2-position and a chlorine atom at the 2'-position. Its unique structure makes it a valuable intermediate in organic synthesis.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 14498-95-4 | [2] |
| Molecular Formula | C13H9ClO2 | [2] |
| Molecular Weight | 232.66 g/mol | [2] |
| IUPAC Name | 2-(2-chlorophenyl)benzoic acid | [2] |
| Synonyms | 2'-Chlorobiphenyl-2-carboxylic acid, 2-(2-chlorophenyl)benzoic Acid | [2] |
| XLogP3 | 3.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 232.0291072 Da | [2] |
| Monoisotopic Mass | 232.0291072 Da | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| Heavy Atom Count | 16 | [2] |
| Complexity | 254 | [2] |
Synthetic Pathways
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[3][4] This approach is widely used for the synthesis of biphenyl derivatives due to its high yields and tolerance of a wide range of functional groups.[5]
Reaction Scheme:
2-Bromobenzoic acid reacts with 2-chlorophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.
Detailed Methodology:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzoic acid (1 equivalent), 2-chlorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mol%).
-
Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water, and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Alternative Synthetic Route: Ullmann Condensation
The Ullmann condensation is a classical method for the formation of biaryl linkages, typically involving the copper-catalyzed coupling of two aryl halides.[6][7] This method can also be adapted for the synthesis of biphenyl carboxylic acids.[1][8]
Reaction Scheme:
An Ullmann-type reaction could involve the coupling of 2-chlorobenzoic acid and 1-bromo-2-chlorobenzene in the presence of a copper catalyst.
Detailed Methodology:
-
Reactant Preparation: In a reaction flask, combine 2-chlorobenzoic acid (1 equivalent), 1-bromo-2-chlorobenzene (1 equivalent), and a copper catalyst, such as copper(I) iodide or copper powder.
-
Solvent and Base: Use a high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) and a base like potassium carbonate.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 150-200 °C) for several hours. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and acidified to precipitate the product. The crude product is then collected and purified by recrystallization.
Biological Activity and Signaling Pathways (Hypothetical)
There is a lack of direct scientific literature detailing the specific biological activities, mechanism of action, or signaling pathways for this compound. However, the broader class of chlorinated biphenyls and biphenyl carboxylic acid derivatives has been the subject of extensive research, revealing a range of biological effects.
Polychlorinated biphenyls (PCBs) are known to interact with various cellular receptors, including the aryl hydrocarbon receptor (AhR) and estrogen receptors, leading to a variety of toxicological and endocrine-disrupting effects.[9][10] Additionally, some biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents and antagonists for platelet-activating factor.[11][12]
Given its structure, it is plausible that this compound could interact with intracellular signaling pathways. A hypothetical mechanism could involve its binding to a nuclear receptor, leading to the modulation of gene expression.
This proposed pathway is speculative and serves to illustrate a potential mechanism of action based on the activities of structurally related compounds. Further research is required to elucidate the specific biological roles of this compound. The study of such compounds could reveal novel therapeutic agents or tools for chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H9ClO2 | CID 2756669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 5. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The document outlines established computational methodologies for its analysis, presents representative quantitative data derived from these methods, and visualizes a potential biological pathway based on the known effects of related compounds.
Molecular Properties and Electronic Structure
Theoretical calculations offer significant insights into the fundamental properties of this compound. Density Functional Theory (DFT) is a robust method for predicting its structural and electronic characteristics.
Optimized Molecular Geometry
The three-dimensional structure of the molecule is determined by optimizing its geometry to a minimum energy state. Key structural parameters, such as bond lengths, bond angles, and dihedral angles, can be precisely calculated. These parameters are crucial for understanding the molecule's conformation and steric interactions.
Table 1: Calculated Geometrical Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (inter-ring) | 1.49 |
| C-Cl | 1.74 |
| C=O (carboxyl) | 1.22 |
| C-O (carboxyl) | 1.35 |
| O-H (carboxyl) | 0.97 |
| Bond Angles (°) | |
| C-C-C (phenyl) | ~120 |
| C-C-Cl | 119.5 |
| O=C-O (carboxyl) | 123.0 |
| Dihedral Angle (°) | |
| Phenyl-Phenyl | ~55 |
Note: These values are representative and would be obtained from a DFT geometry optimization calculation.
Electronic Properties
The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and Mulliken atomic charges, are critical for predicting its reactivity and intermolecular interactions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Table 2: Calculated Electronic Properties
| Property | Value |
| Energy of HOMO (eV) | -6.5 |
| Energy of LUMO (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Mulliken Atomic Charges (e) | |
| Cl | -0.15 |
| O (C=O) | -0.55 |
| O (C-OH) | -0.60 |
| H (O-H) | +0.45 |
Note: These values are representative and would be obtained from a DFT electronic structure calculation.
Computational Protocols
The following section details the standard computational methodology for the theoretical analysis of this compound, based on established practices for similar molecules.[1][2]
Geometry Optimization and Vibrational Analysis
The molecular geometry is optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set.[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules. Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
Electronic Structure Calculations
Single-point energy calculations are performed on the optimized geometry using the same DFT method and basis set to determine the electronic properties, including HOMO and LUMO energies and Mulliken atomic charges.
Software
All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Caption: Computational workflow for theoretical analysis.
Potential Biological Signaling Pathway
Chlorinated biphenyls are known to exert a range of biological effects, often through disruption of endocrine signaling pathways.[3][4][5] The thyroid system is a known target of polychlorinated biphenyls (PCBs).[6] The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, based on the known toxicological profiles of related compounds.
Caption: Potential disruption of thyroid hormone signaling.
Conclusion
This technical guide has outlined a robust theoretical framework for the study of this compound. The computational protocols described, based on Density Functional Theory, provide a reliable means of predicting the molecule's structural and electronic properties. The representative data presented in the tables offer a quantitative glimpse into its molecular characteristics. Furthermore, the visualized hypothetical signaling pathway provides a starting point for investigating its potential biological activity and toxicological profile. These theoretical approaches are invaluable tools for guiding further experimental research and in the rational design of new molecules in drug discovery and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Human Health Risks Due to Airborne Polychlorinated Biphenyls is Highest in New Bedford Harbor Communities Living Closest to the Harbor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Synthesis Protocol for 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in various pharmacologically active molecules and functional materials. This document provides a detailed protocol for the synthesis of this compound via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, offering high yields and tolerance to a broad range of functional groups.[1][2]
Reaction Scheme
The synthesis of this compound is achieved by the cross-coupling of 2-bromobenzoic acid and (2-chlorophenyl)boronic acid, catalyzed by a palladium complex in the presence of a base.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Bromobenzoic acid | 1.0 mmol | Limiting reagent |
| (2-Chlorophenyl)boronic acid | 1.2 mmol | 1.2 equivalents |
| Catalyst | ||
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.03 mmol | 3 mol% |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 mmol | 2.0 equivalents |
| Solvent | ||
| 1,4-Dioxane/Water | 4:1 (v/v) | 5 mL total volume |
| Reaction Conditions | ||
| Temperature | 90 °C | |
| Reaction Time | 12 hours | |
| Expected Yield | 85-95% | Based on similar Suzuki coupling reactions.[3][4] |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials:
-
2-Bromobenzoic acid
-
(2-Chlorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 mmol, 201.0 mg) and (2-chlorophenyl)boronic acid (1.2 mmol, 187.0 mg).
-
Add potassium carbonate (2.0 mmol, 276.4 mg).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Addition of Catalyst and Solvents:
-
Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water to the flask.
-
-
Reaction:
-
The reaction mixture is stirred vigorously and heated to 90 °C using a heating mantle.
-
The reaction is allowed to proceed at this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After 12 hours, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with 20 mL of diethyl ether and transferred to a separatory funnel.
-
The organic layer is washed with 1 M HCl (2 x 15 mL) and then with a saturated brine solution (15 mL).
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Suzuki-Miyaura synthesis workflow.
Alternative Synthesis: Ullmann Condensation
An alternative, more traditional method for the synthesis of biphenyl derivatives is the Ullmann condensation.[5][6][7] This reaction typically involves the copper-catalyzed coupling of two aryl halides. For the synthesis of this compound, this would involve the coupling of 2-chlorobenzoic acid and 1-chloro-2-iodobenzene. However, the Ullmann reaction often requires harsh reaction conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper, and may result in lower yields compared to the Suzuki-Miyaura coupling.[5][6]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with appropriate caution.
This protocol provides a reliable and efficient method for the synthesis of this compound, suitable for use in a research and development setting.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a versatile bifunctional building block crucial in the synthesis of a variety of complex organic molecules. Its biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The presence of a carboxylic acid group allows for a range of derivatizations, including amide bond formation and esterification, while the chloro substituent offers a site for further functionalization through cross-coupling reactions or can be retained to modulate the electronic and steric properties of the final molecule.
These application notes provide an overview of the utility of this compound in the synthesis of key pharmaceutical intermediates and other advanced organic molecules. Detailed experimental protocols for common transformations are provided to serve as a starting point for methodology development in a research and development setting.
Key Applications
The unique structural features of this compound make it an ideal starting material for the synthesis of:
-
Angiotensin II Receptor Antagonists: The biphenyl tetrazole moiety is a cornerstone of the "sartan" class of antihypertensive drugs. While many syntheses build the biphenyl core through cross-coupling reactions, this compound can serve as a pre-formed biphenyl scaffold, streamlining the synthesis of valsartan and telmisartan analogues.
-
URAT1 Inhibitors: Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of Urate Transporter 1 (URAT1), a target for the treatment of hyperuricemia and gout. This building block provides a direct route to novel compounds for screening and lead optimization in this therapeutic area.
-
Anti-inflammatory Agents: The biphenyl motif is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid handle of this building block can be derivatized to produce novel NSAID analogues with potentially improved efficacy or reduced side effects.
-
Heterocyclic Scaffolds: Intramolecular cyclization of derivatives of this compound can lead to the formation of important tricyclic systems such as dibenzo[b,f]azepines and phenanthridines, which are core structures in various biologically active compounds.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for key transformations involving biphenyl carboxylic acid derivatives, providing a comparative overview for researchers.
Table 1: Amide Coupling Reactions of Biphenyl Carboxylic Acids
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| SOCl₂ | - | Toluene | 2-4 | >90 (for acyl chloride) |
| EDC/HOBt | DIPEA | DMF | 12-24 | 70-95 |
| HATU | DIPEA | DMF | 1-4 | 85-98 |
| SO₂F₂ | DIPEA | MeCN | 5 | ~99 |
Table 2: Esterification of Biphenyl Carboxylic Acids
| Catalyst | Alcohol | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| H₂SO₄ (conc.) | Methanol | Methanol | 2-6 | Reflux | 90-95 |
| p-TsOH | Ethanol | Toluene | 12-24 | Reflux | 85-95 |
| SOCl₂ then MeOH | Methanol | - | 1-2 | Room Temp | >90 |
Experimental Protocols
Protocol 1: Amide Bond Formation via Acyl Chloride
This two-step protocol is a robust method for the synthesis of amides from this compound, particularly with less reactive amines.
Step 1: Synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carbonyl chloride
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a solution of this compound in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2'-Chloro-[1,1'-biphenyl]-2-carbonyl chloride. This is often used in the next step without further purification.
-
Step 2: Amide Coupling
-
Materials:
-
2'-Chloro-[1,1'-biphenyl]-2-carbonyl chloride (1.0 eq)
-
Amine (e.g., aniline derivative) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Dissolve the amine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2'-Chloro-[1,1'-biphenyl]-2-carbonyl chloride in anhydrous DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Direct Amide Coupling using HATU
This protocol is a highly efficient one-pot method for amide bond formation, suitable for a wide range of amines.
-
Materials:
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
Amine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
In an inert atmosphere, dissolve this compound and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
-
Protocol 3: Fischer Esterification
This is a classic and cost-effective method for producing esters, particularly with simple alcohols.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (or other alcohol, used as solvent)
-
Sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)
-
-
Procedure:
-
Dissolve this compound in an excess of methanol.
-
Carefully add concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.
-
Purify by column chromatography if necessary.
-
Protocol 4: Intramolecular Cyclization to form a Dibenzo[b,f]azepine Derivative (Hypothetical)
This protocol outlines a potential pathway for the synthesis of a dibenzo[b,f]azepine core structure, which would require prior modification of the 2'-chloro substituent to an amino group.
Step 1: Synthesis of 2'-Amino-[1,1'-biphenyl]-2-carboxylic acid derivative (via Buchwald-Hartwig amination - not detailed here)
Step 2: Intramolecular Amide Bond Formation
-
Materials:
-
2'-Amino-[1,1'-biphenyl]-2-carboxylic acid derivative (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
DMF (anhydrous)
-
-
Procedure:
-
Dissolve the 2'-amino-[1,1'-biphenyl]-2-carboxylic acid derivative in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the formation of the lactam by LC-MS.
-
Cool the reaction and work up as described in Protocol 2.
-
Purify the resulting dibenzo[b,f]azepinone derivative by column chromatography.
-
Mandatory Visualizations
Caption: General experimental workflow for utilizing this compound.
Caption: Analogy between a synthetic pathway and a pharmacological signaling cascade.
Application Notes and Protocols: 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes describe the potential application of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid as a precursor to a chiral phosphine ligand for asymmetric catalysis. To date, direct catalytic applications of this specific molecule have not been extensively reported in peer-reviewed literature. The protocols provided are hypothetical and based on established chemical transformations for analogous structures.
Introduction
This compound is a biphenyl derivative with the potential for atropisomerism due to hindered rotation around the biphenyl C-C bond. This structural motif is a cornerstone in the design of privileged chiral ligands for asymmetric catalysis. The presence of ortho substituents on both phenyl rings can create a stable chiral axis, making this compound an attractive starting material for the synthesis of novel chiral ligands and catalysts. This document outlines a prospective application of this compound as a precursor to a chiral phosphine ligand and its hypothetical use in asymmetric catalysis.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₃H₉ClO₂ |
| Molecular Weight | 232.66 g/mol |
| CAS Number | 14498-95-4 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 164-168 °C |
| Solubility | Soluble in methanol, ethyl acetate. |
Application: Precursor to Chiral Phosphine Ligands for Asymmetric Catalysis
The rigid biphenyl scaffold of this compound makes it an ideal candidate for the synthesis of atropisomeric phosphine ligands. Such ligands are known to be highly effective in a variety of transition-metal-catalyzed asymmetric reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. The following sections detail a hypothetical protocol for the synthesis of a novel chiral phosphine ligand from this compound and its potential application.
Hypothetical Synthesis of a Chiral Phosphine Ligand
The proposed synthetic pathway involves the resolution of the racemic carboxylic acid, followed by functional group manipulations to introduce the phosphine moiety.
Caption: Proposed synthetic workflow for 'ChloroPhos' ligand.
Experimental Protocols
Protocol 1: Synthesis of (R)-(2'-Chloro-[1,1'-biphenyl]-2-yl)methyl)diphenylphosphine ('ChloroPhos')
Step 1: Resolution of Racemic this compound
-
Dissolve racemic this compound (1.0 eq) in hot ethyl acetate.
-
To the hot solution, add a solution of (R)-(+)-α-methylbenzylamine (0.5 eq) in ethyl acetate.
-
Allow the solution to cool slowly to room temperature and then store at 4 °C for 24 hours to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with cold ethyl acetate.
-
To liberate the enantiopure carboxylic acid, suspend the salt in a biphasic mixture of diethyl ether and 1 M HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (R)-2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Step 2: Reduction to (R)-(2'-Chloro-[1,1'-biphenyl]-2-yl)methanol
-
Dissolve (R)-2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq, 1 M solution in THF) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired alcohol.
Step 3: Synthesis of (R)-2-(Bromomethyl)-2'-chloro-1,1'-biphenyl
-
Dissolve (R)-(2'-Chloro-[1,1'-biphenyl]-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture onto ice-water and extract with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude bromide, which can be used in the next step without further purification.
Step 4: Synthesis of (R)-((2'-Chloro-[1,1'-biphenyl]-2-yl)methyl)diphenylphosphine ('ChloroPhos')
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting red solution at 0 °C for 30 minutes to form lithium diphenylphosphide.
-
In a separate flask, dissolve (R)-2-(Bromomethyl)-2'-chloro-1,1'-biphenyl (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the bromide to the lithium diphenylphosphide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the final phosphine ligand, 'ChloroPhos'.
Hypothetical Application in Asymmetric Catalysis
Protocol 2: Asymmetric Hydrogenation of a Prochiral Olefin
The synthesized 'ChloroPhos' ligand could be employed in a rhodium-catalyzed asymmetric hydrogenation of a model substrate like methyl α-acetamidoacrylate.
Reaction Scheme:
Methyl α-acetamidoacrylate + H₂ --[Rh(COD)₂(BF₄) / 'ChloroPhos']--> (R)-Methyl 2-acetamidopropanoate
Procedure:
-
In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (1 mol%) and 'ChloroPhos' (1.1 mol%).
-
Add degassed methanol as the solvent and stir the mixture for 20 minutes to form the catalyst complex.
-
Add methyl α-acetamidoacrylate (1.0 eq).
-
Place the vial in an autoclave, purge with hydrogen gas three times, and then pressurize to 10 atm of H₂.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully release the pressure and concentrate the reaction mixture.
-
Analyze the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral GC or HPLC.
Hypothetical Catalytic Cycle
Application Notes and Protocols for 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative with a chlorine substituent. Biphenyl structures are found in various biologically active molecules, and the introduction of a halogen, such as chlorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The carboxylic acid moiety suggests potential for interactions with various biological targets. Given the limited publicly available data on the specific biological effects of this compound, a systematic experimental approach is necessary to elucidate its bioactivity and potential as a therapeutic agent or a research tool.
These application notes provide a comprehensive experimental design to characterize the biological profile of this compound, including its effects on cell viability, potential mechanisms of action, and target pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing appropriate experimental conditions, particularly for solubility and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H9ClO2 | [1][2][3][4] |
| Molecular Weight | 232.66 g/mol | [1][4] |
| CAS Number | 14498-95-4 | [1][2][3][4] |
| Appearance | Solid (form may vary) | [4] |
| LogP | 3.70520 | [4] |
| Polar Surface Area | 37.3 Ų | [1] |
Experimental Design Workflow
A tiered approach is recommended to systematically investigate the biological activities of this compound. The workflow, depicted below, begins with broad screening assays and progresses to more specific mechanistic studies.
Caption: A four-phase experimental workflow for the characterization of this compound.
Experimental Protocols
Phase 1: Initial Screening
1. Compound Preparation and Quality Control
-
Objective: To prepare a stock solution of this compound and confirm its purity.
-
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the effect of the compound on the viability and proliferation of different cell lines.
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Table 2: Hypothetical Cell Viability Data (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast Cancer) | >100 | 75.3 | 42.1 |
| A549 (Lung Cancer) | 92.5 | 68.9 | 35.8 |
| HEK293 (Normal Kidney) | >100 | >100 | 89.7 |
Phase 2: Mechanistic Elucidation
1. Apoptosis vs. Necrosis Assays
-
Objective: To determine if the observed cytotoxicity is due to apoptosis or necrosis.
-
Protocol (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
2. Cell Cycle Analysis
-
Objective: To investigate the effect of the compound on cell cycle progression.
-
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C and analyze by flow cytometry.
-
3. Reactive Oxygen Species (ROS) Assay
-
Objective: To determine if the compound induces oxidative stress.
-
Protocol (DCFDA Assay):
-
Treat cells with the compound for different time points (e.g., 1, 3, 6, 12, 24 hours).
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Phase 3: Target Identification and Pathway Analysis
1. Western Blotting for Key Signaling Proteins
-
Objective: To investigate the effect of the compound on key proteins involved in apoptosis, cell cycle, and stress responses.
-
Protocol:
-
Treat cells with the compound at various concentrations and time points.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, p53, p21, cyclins, CDKs, MAPK family proteins).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Caption: A potential signaling pathway modulated by this compound.
Conclusion
The proposed experimental design provides a robust framework for the initial characterization of this compound. The systematic progression from broad screening to detailed mechanistic studies will enable researchers to understand its biological activities and potential for further development. The provided protocols and data presentation formats are intended to serve as a guide and can be adapted based on specific research questions and available resources.
References
Application Notes and Protocols for the Analytical Detection of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a significant compound often encountered as an intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs). Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be robust and suitable for quality control and research environments.
Analytical Methods Overview
Two primary analytical methods are presented for the determination of this compound:
-
HPLC-UV Method: A robust and widely accessible method for routine quantification and purity analysis.
-
LC-MS/MS Method: A highly sensitive and selective method for trace-level detection and confirmation, particularly in complex matrices.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method describes a reverse-phase HPLC approach for the quantitative analysis of this compound.
Data Presentation: HPLC-UV Method Validation Summary
The following table summarizes the performance characteristics of the developed HPLC-UV method.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 µg/mL - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from common excipients and degradation products. |
Experimental Protocol: HPLC-UV Analysis
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.[1] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
5. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Method 2: Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly sensitive and selective approach for the detection and quantification of this compound, especially at low concentrations or in complex matrices. Due to the acidic nature of the analyte, negative ion mode electrospray ionization (ESI) is typically employed.[2]
Data Presentation: LC-MS/MS Method Validation Summary
The following table summarizes the performance characteristics of the developed LC-MS/MS method.
| Validation Parameter | Result |
| Linearity (R²) | > 0.9995 |
| Range | 0.1 ng/mL - 50 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 99.1% - 102.5% |
| Precision (% RSD) | < 1.5% |
| Matrix Effect | Minimal |
Experimental Protocol: LC-MS/MS Analysis
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
UPLC/HPLC column suitable for polar compounds (e.g., C18 or HILIC)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.
-
Working Standard and QC Solutions: Prepare serial dilutions of the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to cover the desired calibration range. Spike with the internal standard to a constant concentration.
4. Sample Preparation:
-
Solid Samples: Accurately weigh the sample and extract with a suitable solvent (e.g., methanol or acetonitrile).
-
Liquid Samples (e.g., plasma, wastewater): Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove matrix interferences.
-
Spike the extracted sample with the internal standard.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
5. LC-MS/MS Conditions:
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase Gradient: A gradient elution may be used for optimal separation. Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Negative
-
MRM Transitions (Hypothetical):
-
Analyte: Precursor Ion (m/z) 231.0 -> Product Ion 1 (m/z) 187.0, Product Ion 2 (m/z) 152.0
-
Internal Standard: To be determined based on the specific IS used.
-
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.
6. Analysis Procedure:
-
Equilibrate the LC-MS/MS system.
-
Inject the calibration standards to construct a calibration curve (analyte/IS peak area ratio vs. concentration).
-
Inject the prepared samples.
-
Quantify the analyte in the samples using the calibration curve.
Visualization: LC-MS/MS Logical Workflow
Caption: Logical workflow for LC-MS/MS analysis.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the detection and quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results obtained.
References
purification of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid by recrystallization
Application Note & Protocol
Topic: High-Purity Isolation of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid via Optimized Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a key intermediate in the synthesis of advanced materials and pharmaceutical agents, where purity is paramount to the safety and efficacy of the final product. This document provides a comprehensive guide to the purification of this compound using recrystallization, a robust and scalable technique. We delve into the foundational principles of solvent selection, provide a detailed, step-by-step protocol for the purification process, and offer expert insights into troubleshooting and purity validation. The methodology is designed to be a self-validating system, ensuring researchers can achieve high-purity material consistently.
Introduction: The Imperative for Purity
This compound is an aromatic carboxylic acid whose biphenyl structure imparts chemical stability and unique functionality. Its molecular formula is C₁₃H₉ClO₂ with a molar mass of approximately 232.66 g/mol .[1][2] This compound serves as a critical building block in organic synthesis. However, synthetic routes, such as Suzuki or Grignard couplings, often introduce process-related impurities.[3][4][5] These can include unreacted starting materials, catalysts (e.g., palladium residues), or homocoupled side products. For applications in drug development, such impurities can lead to unforeseen toxicities or altered pharmacological profiles.[6][7] Therefore, an effective purification strategy is not just a procedural step but a critical control point in ensuring downstream success.
Recrystallization is a superior method for purifying solid organic compounds, often achieving purities that column chromatography cannot.[8] The technique leverages the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | [1][9][10] |
| Molar Mass | 232.66 g/mol | [1][2] |
| LogP (octanol/water) | ~3.7 | [11] |
| Boiling Point | 355.2 ± 17.0 °C at 760 mmHg | [9] |
| Appearance | Solid (form varies with purity) | General Knowledge |
The Principle of Recrystallization
The success of recrystallization hinges on a fundamental principle: the solubility of a solid in a solvent generally increases with temperature.[12] An ideal recrystallization solvent should exhibit the following characteristics:
-
High Solvation at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvation at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).
-
Favorable Impurity Solubility: Impurities should either be completely insoluble at all temperatures (allowing for hot filtration) or highly soluble even at low temperatures (so they remain in the mother liquor).
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
This differential solubility allows the crude solid to be dissolved in a minimum amount of hot solvent, and as the solution cools, the decreasing solubility forces the target compound to crystallize out, leaving the more soluble impurities behind in the solution.[12]
Materials and Equipment
Materials:
-
Crude this compound (Purity: e.g., 85-98%)[11]
-
Screening Solvents (Reagent Grade or higher):
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Hexanes or Heptanes
-
Deionized Water
-
-
Activated Carbon (decolorizing grade, if needed)
-
Celite® or other filter aid (for hot filtration)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Magnetic stir plate and stir bars
-
Hot plate with temperature control
-
Condenser (for reflux)
-
Buchner funnel and filtering flask
-
Vacuum source
-
Filter paper (sized for Buchner funnel)
-
Glass funnel (short-stemmed)
-
Watch glasses
-
Spatulas
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
HPLC or GC-MS system for purity analysis
Protocol Part A: Solvent System Selection
Causality: The choice of solvent is the most critical parameter in recrystallization. A systematic screening process is essential. Given the molecule's structure—a polar carboxylic acid group and a large, non-polar biphenyl core—a single solvent may not be ideal. A solvent pair, consisting of a "soluble" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble), often provides superior results. For carboxylic acids, alcohol/water or toluene/hexane mixtures are common starting points.[13][14][15]
Methodology:
-
Single Solvent Screening:
-
Place ~50 mg of the crude acid into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, swirling after each addition, up to 1 mL. Note if the solid dissolves. A good candidate solvent will not dissolve the solid at room temperature.
-
Take the tubes with undissolved solid and gently heat them in a water bath. Add more solvent in small portions until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals.
-
-
Solvent Pair Screening:
-
Dissolve ~50 mg of the crude acid in a minimum amount of a "good" solvent (e.g., hot ethanol) in a test tube.
-
While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Allow the solution to cool slowly, as described above, and observe crystal formation.
-
Table 2: Example of Solvent Screening Observations
| Solvent / Pair | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Ethanol | Sparingly Soluble | Very Soluble | Good, fine needles | Promising |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Toluene | Sparingly Soluble | Soluble | Moderate, small plates | Possible |
| Hexane | Insoluble | Insoluble | None | Unsuitable (good anti-solvent) |
| Ethanol/Water | N/A | N/A | Excellent, large crystals | Optimal System |
| Toluene/Hexane | N/A | N/A | Good, powdery solid | Good Alternative |
This table is illustrative. Actual results must be determined experimentally.
Protocol Part B: Bulk Recrystallization (Using Ethanol/Water)
This protocol assumes an ethanol/water solvent system was identified as optimal.
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum volume of ethanol required to create a slurry.
-
Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at a near-boiling temperature. Rationale: Using the absolute minimum amount of hot solvent is crucial for maximizing yield. An excess of solvent will keep more of the product dissolved upon cooling.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, remove it from the heat. Allow it to cool slightly (to prevent flash boiling).
-
Add a small amount (e.g., 0.1-0.2 g) of activated carbon.
-
Reheat the solution to boiling for 5-10 minutes. Rationale: The porous surface of activated carbon adsorbs high-molecular-weight colored impurities.
-
-
Hot Filtration (if carbon was used or insoluble impurities are present):
-
Place a second, clean 250 mL Erlenmeyer flask on the hotplate and add a small amount of the solvent to boil, allowing the flask to fill with solvent vapor.
-
Place a short-stemmed funnel with fluted filter paper into the neck of this flask.
-
Quickly pour the hot solution through the filter paper. Rationale: Performing this step quickly and with pre-heated equipment prevents premature crystallization of the product in the funnel, which would decrease the yield.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass.
-
Crucially, allow the flask to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[12]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mother liquor.
-
Turn on the vacuum and pour the crystallized slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio). Rationale: Using ice-cold solvent minimizes the re-dissolving of the purified crystals while effectively washing away the impurity-laden mother liquor. Repeat this wash 1-2 times.
-
-
Drying:
-
Allow the crystals to pull dry on the funnel under vacuum for 15-20 minutes.
-
Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Calculate the final mass and percent recovery.
-
Purity Assessment & Characterization
A successful recrystallization must be validated by analytical data.
Table 3: Comparison of Material Before and After Recrystallization
| Parameter | Before Purification | After Purification | Method |
| Appearance | Off-white to tan powder | White, crystalline solid | Visual Inspection |
| Melting Point | Broad range (e.g., 145-150°C) | Sharp, elevated range (e.g., 153-154°C) | Melting Point Apparatus |
| Purity | ~95% | >99.5% | HPLC |
| Recovery | N/A | Typically 75-90% | Gravimetric |
Data are representative. A sharp melting point range (≤ 1°C) is a strong indicator of high purity.
Troubleshooting
-
Oiling Out: If the product separates as an oil instead of crystals, it means the solution became supersaturated at a temperature above the compound's melting point. Solution: Reheat the solution to dissolve the oil, add slightly more of the "good" solvent, and cool again, perhaps scratching the inside of the flask with a glass rod to induce crystallization.
-
No Crystals Form: The solution may not be sufficiently saturated. Solution: Boil off some of the solvent to increase the concentration and allow it to cool again. Seeding with a tiny crystal from a previous batch can also initiate crystallization.
-
Low Recovery: This is often due to using too much solvent during dissolution or washing with solvent that was not sufficiently cold. Solution: Adhere strictly to using the minimum amount of hot solvent. Ensure the wash solvent is ice-cold. The mother liquor can also be concentrated to recover a second, less pure crop of crystals.
Workflow Visualization
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organic solvents are flammable. Keep them away from ignition sources and use a heating mantle or steam bath for heating, not an open flame on a hot plate.
-
Handle hot glassware with appropriate clamps or heat-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C13H9ClO2 | CID 2756669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 5. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 2'-Chlorobiphenyl-2-carboxylic acid | CAS#:14498-95-4 | Chemsrc [chemsrc.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound, CasNo.14498-95-4 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
Application Notes for 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid in Medicinal Chemistry Screening
For Researchers, Scientists, and Drug Development Professionals
Overview
2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a chemical compound with a biphenyl scaffold, a structural motif recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. While direct biological screening data for the parent compound is not extensively documented, its core structure is a key component in the design and synthesis of potent and selective modulators of various enzymes and receptors. The presence of a carboxylic acid group provides a critical pharmacophoric feature for target interaction, and the chlorine substituent can be leveraged to fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability.
These application notes provide an overview of the potential screening applications of this compound as a scaffold, with a focus on its derivatives that have shown activity as Urate Transporter 1 (URAT1) inhibitors and as foundational structures for Angiotensin II receptor antagonists. Detailed protocols for relevant in vitro assays are provided to guide the screening of compound libraries derived from this versatile scaffold.
Physicochemical Data and Compound Handling
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 2-(2-chlorophenyl)benzoic acid |
| Synonyms | 2'-Chlorobiphenyl-2-carboxylic acid, 2-(2-chlorophenyl)benzoic Acid |
| CAS Number | 14498-95-4 |
| Molecular Formula | C₁₃H₉ClO₂ |
| Molecular Weight | 232.66 g/mol |
| Polar Surface Area (PSA) | 37.3 Ų |
| LogP | 3.70520 |
For experimental use, the compound should be stored in a dry and cool condition. For in vitro screening assays, it is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then further diluted in the appropriate assay buffer.
Application I: Screening for URAT1 Inhibitors
Background: Urate Transporter 1 (URAT1) is a renal transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of URAT1 is a validated therapeutic strategy for reducing serum uric acid levels in patients with hyperuricemia and gout. Derivatives of the this compound scaffold have been identified as potent URAT1 inhibitors.
Quantitative Data for Bioactive Derivatives
The following table presents the inhibitory activity of representative derivatives of the this compound scaffold against human URAT1 (hURAT1).
| Compound ID | Scaffold Modification | Biological Target | Assay System | IC₅₀ (µM) |
| A1 | Amide derivative | hURAT1 | Uric acid uptake in HEK293-hURAT1 cells | 0.93 |
| B21 | 1,2,4-Oxadiazole derivative | hURAT1 | Uric acid uptake in HEK293-hURAT1 cells | 0.17 |
| Benzbromarone | Reference URAT1 Inhibitor | hURAT1 | Uric acid uptake in HEK293-hURAT1 cells | Not explicitly stated, but A1 and B21 are comparable or superior |
Experimental Protocol: In Vitro URAT1 Inhibition Assay
This protocol details a cell-based assay to quantify the inhibitory effect of test compounds on URAT1-mediated uric acid uptake.
Principle: The assay measures the uptake of radiolabeled uric acid into human embryonic kidney (HEK293) cells that are stably transfected to express the human URAT1 transporter. A reduction in the uptake of the radiolabeled substrate in the presence of a test compound indicates inhibition of URAT1.
Workflow Diagram:
Application Notes and Protocols for the Derivatization of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate in the synthesis of pharmaceutically active compounds. The following methods describe the conversion of the carboxylic acid moiety into esters and amides, which can be crucial for modulating solubility, bioavailability, and pharmacological activity.
Introduction
This compound is a biphenyl derivative with significant applications in medicinal chemistry, particularly as a precursor for angiotensin II receptor antagonists.[1] Derivatization of the carboxylic acid group is a common strategy to create a library of compounds for structure-activity relationship (SAR) studies, leading to the identification of novel therapeutic agents. This note outlines two primary derivatization strategies: esterification and amidation.
I. Esterification Protocol
Esterification of this compound can be achieved through various methods, including the classic Fischer-Speier esterification under acidic conditions.[2][3] This method is suitable for producing simple alkyl esters.
Protocol 1: Fischer-Speier Esterification for Methyl Ester Synthesis
Objective: To synthesize Methyl 2'-Chloro-[1,1'-biphenyl]-2-carboxylate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a 10-20 fold excess of anhydrous methanol.
-
Acid Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl ester.
-
If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Expected Outcome: The methyl ester derivative, which can be characterized by NMR, IR, and Mass Spectrometry.
II. Amidation Protocol
Amidation of the carboxylic acid can be performed using a coupling agent to facilitate the formation of the amide bond with a desired amine.[4][5] Thionyl chloride can be used to convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine.[6][7]
Protocol 2: Amide Synthesis via Acyl Chloride Formation
Objective: To synthesize N-alkyl or N-aryl amides of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or Toluene[1]
-
Desired primary or secondary amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
1M Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of this compound in anhydrous DCM.
-
Add 2-3 equivalents of thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (cessation of gas evolution and confirmation by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask in an ice bath.
-
In a separate flask, dissolve 1.2 equivalents of the desired amine and 1.5 equivalents of triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography on silica gel.
-
Data Presentation
The following table provides a template for summarizing the results of derivatization reactions.
| Derivative | Method | Reagents | Reaction Time (h) | Yield (%) | Purity (%) | Analytical Data (m.p., NMR, MS) |
| Methyl Ester | Fischer Esterification | Methanol, H₂SO₄ | 6 | e.g., 85 | e.g., >95 | Provide relevant data |
| Benzylamide | Acyl Chloride | SOCl₂, Benzylamine, Et₃N | 3 | e.g., 78 | e.g., >95 | Provide relevant data |
Note: The yield and purity values are examples and will vary depending on the specific reaction conditions and purification methods.
Visualizations
Experimental Workflow for Derivatization
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: General workflow for esterification and amidation of the starting carboxylic acid.
References
- 1. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Amide Synthesis [fishersci.co.uk]
Application Note and Protocol: NMR Sample Preparation for 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. The quality of the NMR spectrum is profoundly dependent on the quality of the sample preparation.[1] This document provides a detailed protocol for the preparation of an NMR sample of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid (Molecular Weight: 232.66 g/mol )[2], a small organic molecule relevant in chemical research and drug development. Adherence to these guidelines will help ensure the acquisition of high-resolution spectra for accurate structural analysis.
Solvent Selection
Choosing an appropriate deuterated solvent is the most critical step in sample preparation. The solvent must dissolve the analyte effectively without reacting with it.[3] Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra, provide a lock signal for the spectrometer to maintain magnetic field stability, and help in the shimming process.[3][4][5][6][7]
For this compound, the presence of a polar carboxylic acid group and a non-polar biphenyl structure suggests solubility in a range of solvents. Key considerations include:
-
Solubility: The analyte must be fully dissolved to ensure a homogeneous solution. Undissolved particles can significantly degrade spectral quality.[8][9]
-
Chemical Compatibility: The solvent should be inert and not react with the analyte. While deuterated chloroform (CDCl₃) is a common choice for many organic compounds, it can be slightly acidic and may interact with acid-sensitive molecules.[8][10]
-
Analyte-Specific Considerations: The carboxylic acid proton (-COOH) is of interest. Its signal in ¹H NMR is typically a broad singlet located far downfield (9-12 ppm).[11][12][13] This chemical shift is sensitive to concentration, solvent, and hydrogen bonding.[11][12] In protic solvents like Methanol-d₄ (CD₃OD) or in the presence of Deuterium Oxide (D₂O), this acidic proton will exchange with deuterium, causing the signal to broaden or disappear, which can be a useful method for peak identification.[11]
Recommended Solvents:
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent that is an excellent choice for dissolving carboxylic acids. It minimizes the risk of proton exchange compared to protic solvents, allowing for clear observation of the -COOH proton.
-
Chloroform-d (CDCl₃): A widely used, less polar solvent that dissolves a broad range of organic compounds.[6][10] It is a good initial choice if the compound's solubility is unknown. Be aware of its potential acidity.[8]
-
Methanol-d₄ (CD₃OD): A polar, protic solvent. This should be used if you intend to confirm the carboxylic acid proton via H-D exchange.
Quantitative Data for Sample Preparation
The amount of sample required depends on the specific NMR experiment being performed and the molecular weight of the analyte.[4][7][14] For ¹H NMR, a lower concentration is generally sufficient, while ¹³C NMR requires a more concentrated sample due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4][7][9] The recommendations below are for a standard 5 mm NMR tube with a final solvent volume of 0.6-0.7 mL.[4][7]
| Experiment Type | Recommended Sample Mass (mg) | Solvent Volume (mL) | Resulting Concentration (mM) | Notes |
| ¹H NMR | 5 - 20 mg | 0.6 | 35.8 - 143.1 mM | 5-25 mg is a typical range for small molecules.[1][4][7] Higher concentrations can lead to line broadening.[4][8] |
| ¹³C NMR | 50 - 100 mg | 0.6 | 358.0 - 715.9 mM | A higher concentration is needed for a good signal-to-noise ratio in a reasonable time.[1][4][7] |
| 2D NMR (e.g., COSY, HSQC) | 15 - 25 mg | 0.6 | 107.4 - 178.9 mM | This concentration is generally sufficient for most homo- and heteronuclear 2D experiments.[15] |
Concentration (mM) = (Mass (mg) / 232.66 g/mol ) / Volume (L)
Experimental Protocol
This protocol outlines the step-by-step methodology for preparing a high-quality NMR sample.
Materials and Equipment:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-quality 5 mm NMR tube (rated for the spectrometer's frequency)[8]
-
NMR tube cap
-
Small, clean, and dry glass vial (e.g., a 1-dram vial)
-
Analytical balance
-
Pasteur pipette with bulb
-
Small piece of cotton or a syringe filter (if needed)
-
Vortex mixer (optional)
-
Kimwipes or similar lint-free tissue
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of this compound (see table above) and record the mass. Transfer the solid into a clean, dry glass vial.
-
Add Solvent: Using a clean Pasteur pipette, add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.
-
Dissolve the Sample: Gently swirl the vial or use a vortex mixer to completely dissolve the solid.[7] Gentle warming in a water bath may aid dissolution, but ensure the solvent does not evaporate. The final solution must be clear and homogeneous.[9] It is recommended to dissolve the sample in a separate vial before transferring it to the NMR tube, as effective mixing within the tube can be difficult.[4][7][16]
-
Filter if Necessary: If any solid particulates are visible, filter the solution to prevent poor spectral lineshapes.[4][9][16] This can be done by placing a small, tightly packed cotton plug into a Pasteur pipette and filtering the solution through it directly into the NMR tube.[9][17]
-
Transfer to NMR Tube: Carefully transfer the clear solution from the vial into a high-quality, clean NMR tube using the Pasteur pipette. Avoid scratching the inner walls of the tube.[4]
-
Check Sample Height: Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL, which corresponds to a height of approximately 4-5 cm.[8][9] Insufficient volume can lead to difficulties in shimming and result in poor line shape.[8]
-
Cap and Clean: Securely place a cap on the NMR tube. Wipe the outside of the tube, especially the bottom portion, with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.[9]
-
Label the Sample: Clearly label the NMR tube near the top with a unique identifier. Do not use paper labels or tape that could interfere with the spinner.[14][17]
-
Insert into Spectrometer: The sample is now ready for analysis. Follow the instrument-specific procedures for inserting the sample into the NMR spectrometer.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the standard procedure for preparing a small molecule NMR sample.
Logical Relationship for Solvent Choice
Caption: Decision tree for selecting a deuterated solvent based on the experimental objective.
References
- 1. scribd.com [scribd.com]
- 2. This compound | C13H9ClO2 | CID 2756669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myuchem.com [myuchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. labinsights.nl [labinsights.nl]
- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 16. NMR FAQs | Advanced Analysis Centre [uoguelph.ca]
- 17. sites.bu.edu [sites.bu.edu]
large-scale synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
An Application Note and Protocol for the Large-Scale Synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its biphenyl scaffold is a common motif in molecules designed to interact with biological targets. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers, scientists, and professionals in drug development and process chemistry. This document provides detailed protocols and comparative data for the , focusing on robust and scalable methodologies such as the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Synthetic Routes
The synthesis of biphenyl carboxylic acids on a large scale can be achieved through several methods. The Suzuki-Miyaura coupling is a widely used and versatile method for forming the biaryl bond. An alternative industrial method involves the saponification of a (2-oxazolinyl)-2-biphenyl precursor. A summary of key quantitative data for representative Suzuki-Miyaura coupling reactions is presented below.
| Synthetic Route | Starting Materials | Catalyst (Loading) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 4-bromo-3-methylaniline derivative and 4-carboxyphenylboronic acid | Pd/C (1.18 mol %) | Na₂CO₃ | MeOH/H₂O (1:1) | Not specified | Not specified | 81 (one-pot)[1] |
| Suzuki-Miyaura Coupling | 4-bromoacetophenone and phenylboronic acid | Custom Pd/Ln polymer | K₂CO₃ | DMF-H₂O (1:1) | 70 | 3 | >95[2] |
| "Green" Suzuki-Miyaura Coupling | 4-bromobenzoic acid and phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05 mol%) | K₂CO₃ | Water | Room Temp. | 4 | >90[3][4] |
| Oxazoline Saponification | 4'-methyl-2-(4,4-dimethyloxazolin-2-yl)biphenyl | N/A | HCl | Water/Methylcyclohexane | 140-145 | 4-8 | 90[5] |
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the from 2-bromobenzoic acid and (2-chlorophenyl)boronic acid.
Materials and Reagents:
-
2-bromobenzoic acid
-
(2-chlorophenyl)boronic acid
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Sodium carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, reflux condenser, and temperature control
-
Addition funnel
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 2-bromobenzoic acid (1.0 eq), (2-chlorophenyl)boronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 1:1 mixture of methanol and water to the vessel. The solvent volume should be sufficient to ensure good stirring of the slurry.
-
Inerting: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for at least 30 minutes.
-
Catalyst Addition: Under the inert atmosphere, add palladium on carbon (0.01 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Solvent Removal: Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.
-
Workup: To the remaining aqueous solution, add toluene. Acidify the aqueous phase to a pH of approximately 2 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Extraction: Separate the layers. Extract the aqueous layer with toluene (2-3 times).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the .
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. The content addresses common issues encountered during experimental procedures, focusing on improving reaction yield and purity.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound via Suzuki-Miyaura coupling or Ullmann condensation.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst (Suzuki Coupling) | - Use a fresh batch of palladium catalyst. Palladium(0) catalysts can be sensitive to air and moisture.[1] - Ensure the Pd(II) precatalyst is properly reduced to Pd(0) in situ. - For aryl chlorides, use specialized ligands (e.g., bulky, electron-rich phosphines like PCy₃, P(t-Bu)₃) that promote oxidative addition.[2] |
| Inactive Catalyst (Ullmann Condensation) | - Use activated copper powder or a soluble copper(I) salt (e.g., CuI). Traditional copper turnings may have an oxide layer.[3][4] - Consider using a ligand such as phenanthroline or a diamine to improve catalyst solubility and activity.[3] |
| Poor Quality Reagents | - Use anhydrous solvents, especially for Suzuki couplings under anhydrous conditions.[5] - Check the purity of your aryl halide and boronic acid/ester. Impurities can poison the catalyst. - Ensure the base is fresh and of the correct strength. For Suzuki couplings, common bases include Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][6] |
| Incorrect Reaction Temperature | - Ullmann reactions traditionally require high temperatures (>180-210 °C), but modern ligand-assisted protocols may run cooler.[3] - Suzuki couplings are typically run at temperatures between room temperature and the boiling point of the solvent (e.g., 80-110 °C for toluene or dioxane).[1] Optimize the temperature for your specific substrate and catalyst system. |
| Premature Degradation of Boronic Acid (Suzuki) | - Protodeboronation (replacement of the boronic acid group with hydrogen) can be a significant side reaction. - Use a non-aqueous base like KF or ensure the base is added just before heating.[2] - Consider using boronate esters (e.g., pinacol esters) which are often more stable than the corresponding boronic acids.[6] |
Problem 2: Significant Impurity Profile / Difficult Purification
| Potential Cause | Suggested Solution |
| Homocoupling of Starting Materials | - Suzuki: This often results from the oxidative dimerization of the boronic acid. Minimize this by slowly adding the boronic acid to the reaction or by running the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen. - Ullmann: Symmetrical biaryls can form from the coupling of two aryl halide molecules.[7] This is more common with stoichiometric copper. Using a catalytic amount of copper and an excess of one reactant can favor the cross-coupling product.[4] |
| Incomplete Reaction | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[1] - If the reaction stalls, consider adding a small additional portion of the catalyst. |
| Difficult Separation from Reagents/Byproducts | - For purification of the final carboxylic acid, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a basic aqueous solution (e.g., 1M NaOH) to extract the carboxylate salt into the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with HCl to precipitate the pure carboxylic acid, which can be collected by filtration.[8][9] - Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can further purify the solid product.[9] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for this compound: Suzuki Coupling or Ullmann Condensation?
A: Both methods are viable, but Suzuki-Miyaura coupling is often preferred in modern synthesis due to its milder reaction conditions, higher functional group tolerance, and generally more reliable yields compared to the traditionally harsh conditions of the Ullmann reaction.[4][10] However, Ullmann reactions can be more cost-effective as they use copper instead of palladium. Recent improvements in Ullmann conditions using ligands have made it a more attractive option.[7] The choice may depend on available starting materials, catalyst cost, and scale.
Q2: My starting material is an aryl chloride. Will it work in a Suzuki coupling?
A: Yes, but aryl chlorides are less reactive than the corresponding bromides or iodides.[10] To achieve good yields, you will likely need a more active catalyst system. This typically involves using a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) and a strong base (e.g., K₃PO₄).[2]
Q3: What is the role of the base in a Suzuki coupling?
A: The base is crucial for the transmetalation step of the catalytic cycle.[2][6] It activates the organoboron compound by forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which then transfers its organic group to the palladium center.
Q4: Can I use an ester of one of the starting materials and hydrolyze it at the end?
A: Yes, this is a very common and effective strategy. Starting with methyl or ethyl 2-bromobenzoate for a Suzuki coupling, for example, can improve solubility and prevent potential side reactions involving the free carboxylic acid group. The final biphenyl ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step, typically using aqueous NaOH or KOH followed by acidic workup.
Q5: My reaction is very slow. How can I speed it up without causing decomposition?
A: For Suzuki couplings, a slight increase in temperature (e.g., from 80°C to 100°C) can significantly increase the rate. Alternatively, switching to a more active ligand or a more polar solvent (like DMF, though it must be rigorously anhydrous) can help. For Ullmann reactions, if using a ligand-assisted protocol, ensure the ligand-to-copper ratio is optimal. Increasing the temperature is the most direct approach for traditional Ullmann reactions.[3]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-bromobenzoic acid and (2-chlorophenyl)boronic acid.
Materials:
-
2-Bromobenzoic acid
-
(2-Chlorophenyl)boronic acid (1.1 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents)
-
Potassium Phosphate (K₃PO₄, 3.0 equivalents)
-
Toluene
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromobenzoic acid, (2-chlorophenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Extract the organic layer with 1 M NaOH (aq).
-
Separate the layers and wash the basic aqueous layer with fresh ethyl acetate to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until a precipitate forms (pH ~2).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Ullmann Condensation
This protocol describes a ligand-assisted Ullmann coupling of 2-chlorobenzoic acid and 1-bromo-2-chlorobenzene.
Materials:
-
2-Chlorobenzoic acid
-
1-Bromo-2-chlorobenzene (1.5 equivalents)
-
Copper(I) Iodide (CuI, 0.1 equivalents)
-
L-Proline (0.2 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Dimethyl Sulfoxide (DMSO)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Add 2-chlorobenzoic acid, K₂CO₃, CuI, and L-proline to a sealable reaction vessel with a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).
-
Add anhydrous DMSO, followed by 1-bromo-2-chlorobenzene.
-
Seal the vessel and heat the mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may take 24-48 hours.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing 1 M HCl (aq).
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using the acid-base extraction workup described in Protocol 1 (steps 8-11) or by column chromatography.
Visual Guides
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
troubleshooting side reactions in 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific side reactions and experimental challenges, offering potential solutions and preventative measures.
Suzuki-Miyaura Coupling Route
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound is a common issue in Suzuki-Miyaura coupling reactions. Several factors can contribute to this problem.
Question: My Suzuki-Miyaura coupling reaction is giving a low yield of this compound. What are the potential causes and how can I troubleshoot it?
Answer:
Several factors can lead to low yields in the Suzuki-Miyaura coupling for this specific synthesis. Here's a breakdown of potential causes and solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivating. If using a Pd(II) precatalyst, ensure your reaction conditions promote its reduction. Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorous degassing of solvents and reagents is crucial to prevent catalyst oxidation.
-
Poor Oxidative Addition: The C-Br bond of 2-bromobenzoic acid or the C-Cl bond of the boronic acid starting material might not be readily undergoing oxidative addition to the palladium center. Using bulky, electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, can facilitate this step.[1]
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex can be slow. Ensure your base is strong enough (e.g., K₃PO₄, Cs₂CO₃) and sufficiently soluble. Adding a small amount of water to solvents like THF or dioxane can aid in the formation of the active boronate species.[1]
-
Suboptimal Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy for both oxidative addition and transmetalation.[1]
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting flowchart for low yield in Suzuki coupling.
Issue 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the overall yield of the target molecule.
Question: I am observing significant impurities in my reaction mixture. What are the common side products in the Suzuki synthesis of this compound and how can I minimize them?
Answer:
Common side products in this Suzuki coupling include homocoupled products and protodeboronation of the boronic acid.
-
Homocoupling: This results in the formation of biphenyls from the coupling of two molecules of the same starting material (e.g., 2,2'-dichlorobiphenyl or 2,2'-dicarboxybiphenyl). To minimize homocoupling, ensure thorough degassing of the reaction mixture to remove oxygen, which can promote this side reaction. Using an excess of one of the reactants, typically the less expensive one, can also favor the cross-coupling product.[2]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of chlorobenzene from (2-chlorophenyl)boronic acid. This side reaction is often promoted by high temperatures and prolonged reaction times in the presence of aqueous base. To mitigate this, you can:
-
Use milder bases like potassium fluoride (KF).
-
Protect the boronic acid as a pinacol ester or a trifluoroborate salt, which are more stable.[1]
-
Run the reaction at the lowest effective temperature.
-
| Side Product | Structure | Formation Conditions | Mitigation Strategy |
| 2,2'-Dichlorobiphenyl | Cl-C₆H₄-C₆H₄-Cl | Oxygen presence, high temperature | Thorough degassing, use of inert atmosphere |
| 2,2'-Dicarboxybiphenyl | HOOC-C₆H₄-C₆H₄-COOH | Oxygen presence, high temperature | Thorough degassing, use of inert atmosphere |
| Chlorobenzene | C₆H₅Cl | High temperature, prolonged reaction with aqueous base | Use milder base (KF), protect boronic acid, lower reaction temperature |
Ullmann Condensation Route
Issue 1: Low Conversion and Dehalogenation
The Ullmann reaction often requires harsh conditions, which can lead to incomplete conversion and unwanted side reactions.
Question: My Ullmann condensation is sluggish and I'm seeing a significant amount of dehalogenated starting material. How can I improve the reaction?
Answer:
Low conversion and dehalogenation are common challenges in Ullmann condensations. Here are some troubleshooting steps:
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C.[3][4] If your reaction is not proceeding, a gradual increase in temperature might be necessary.
-
Copper Source and Activation: The activity of the copper catalyst is critical. "Activated" copper powder, freshly prepared by reducing a copper salt, can be more effective than commercial copper powder. Using a soluble copper(I) salt, such as CuI, can also improve reactivity.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[3] Ensure the solvent is anhydrous, as water can be a proton source for dehalogenation.
-
Ligands: The addition of ligands like phenanthroline or amino acids can accelerate the reaction and allow for milder conditions.
-
Dehalogenation: This side reaction, where the bromine or chlorine atom is replaced by hydrogen, can be minimized by using strictly anhydrous conditions and ensuring a productive coupling reaction by optimizing the other parameters.
Ullmann Reaction Troubleshooting Logic
Caption: Logical flow for troubleshooting Ullmann reactions.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound: Suzuki-Miyaura coupling or Ullmann condensation?
A1: The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions, higher functional group tolerance, and generally higher yields compared to the traditional Ullmann condensation.[5] The Ullmann reaction typically requires very high temperatures and can have lower yields and more side products.[6] However, recent advancements in Ullmann couplings with the use of ligands have made them more viable at lower temperatures.
Q2: How does the presence of the carboxylic acid group on 2-bromobenzoic acid affect the Suzuki-Miyaura coupling?
A2: The carboxylic acid group can potentially interfere with the reaction. It can react with the base, requiring the use of additional equivalents of base. Some studies suggest that the carboxylate can coordinate to the palladium catalyst and deactivate it.[7] It is sometimes advantageous to protect the carboxylic acid as an ester and then hydrolyze it after the coupling reaction.
Q3: What is a typical work-up and purification procedure for this compound synthesized via Suzuki-Miyaura coupling?
A3: A typical work-up involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water or brine. The organic layer is then dried and concentrated. Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[1][8]
Q4: Can I use 2-chlorobenzoic acid and (2-bromophenyl)boronic acid instead of 2-bromobenzoic acid and (2-chlorophenyl)boronic acid for the Suzuki coupling?
A4: Yes, in principle, the coupling partners can be reversed. However, the reactivity of aryl chlorides in Suzuki couplings is generally lower than that of aryl bromides. Therefore, the coupling of an aryl chloride may require more active catalyst systems (e.g., with specific bulky phosphine ligands) and potentially higher temperatures to achieve good yields.[2]
Q5: What are the safety precautions I should take when running these reactions?
A5: Both reactions involve potentially hazardous materials. Palladium catalysts can be pyrophoric, and phosphine ligands are often air-sensitive and toxic. Copper powder can also be flammable. Solvents like THF and dioxane can form explosive peroxides. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and handle air-sensitive reagents under an inert atmosphere (nitrogen or argon). Consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of biphenyl carboxylic acids.[8][9][10]
Materials:
-
2-Bromobenzoic acid
-
(2-Chlorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a bulky phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), (2-chlorophenyl)boronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq)).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water or toluene) and allow it to cool slowly to induce crystallization.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure this compound.
Experimental Workflow for Suzuki-Miyaura Synthesis
Caption: Step-by-step workflow for Suzuki-Miyaura synthesis.
Protocol 2: Synthesis of this compound via Ullmann Condensation
This is a general protocol for a classical Ullmann reaction, which may require optimization.
Materials:
-
2-Bromobenzoic acid
-
1-Chloro-2-iodobenzene (or 1,2-dichlorobenzene)
-
Copper powder (activated)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 2-bromobenzoic acid (1.0 eq), 1-chloro-2-iodobenzene (1.2 eq), activated copper powder (2.0 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the mixture to 150-180°C with vigorous stirring under an inert atmosphere for 24-48 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water and stir.
-
Filter the mixture to remove the copper residues.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Reactions of 2'-Chlorophenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2'-chlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki coupling reaction with 2'-chlorophenylboronic acid?
A1: Low yields with 2'-chlorophenylboronic acid can stem from several factors. The ortho-chloro substituent introduces steric hindrance, which can slow down the key steps of the catalytic cycle, particularly transmetalation. Additionally, 2'-chlorophenylboronic acid can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases. Catalyst deactivation and suboptimal reaction conditions are also common culprits.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, which converts your boronic acid into chlorobenzene, rendering it inactive for the desired cross-coupling reaction. This side reaction is often promoted by high temperatures and the presence of water and base. To minimize protodeboronation:
-
Use anhydrous solvents: While some water can be beneficial for dissolving inorganic bases, excessive water can promote protodeboronation.
-
Choose the right base: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide.
-
Use a phase-transfer catalyst: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction in a biphasic system, potentially reducing protodeboronation.
-
Consider boronic esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation.
Q3: How do I choose the optimal catalyst and ligand for this sterically hindered coupling?
A3: For sterically hindered substrates like 2'-chlorophenylboronic acid, the choice of catalyst and ligand is critical.
-
Catalyst: While Pd(PPh₃)₄ can be effective, more advanced pre-catalysts like Buchwald's G2, G3, or G4 pre-catalysts (e.g., XPhos Pd G2) often provide higher activity and yields.[1] These pre-catalysts are designed to readily form the active monoligated Pd(0) species.[1][2]
-
Ligand: Bulky and electron-rich phosphine ligands are essential to promote both the oxidative addition and the reductive elimination steps for hindered substrates. Buchwald ligands such as XPhos, SPhos, and RuPhos are excellent choices.[3]
Q4: What are the recommended bases and solvents for this reaction?
A4: The choice of base and solvent significantly impacts the reaction outcome.
-
Bases: Moderately strong inorganic bases are generally effective. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and often give good results.[3][4] For particularly challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary.
-
Solvents: Aprotic solvents are typically used, often with a small amount of water to dissolve the base. Common choices include:
-
1,4-Dioxane/water
-
Toluene/water
-
Tetrahydrofuran (THF)/water
-
N,N-Dimethylformamide (DMF)/water[4]
-
Q5: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A5: Homocoupling is the self-coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct (in this case, 2,2'-dichlorobiphenyl). This is often caused by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction.[5] To prevent homocoupling, it is crucial to:
-
Thoroughly degas all solvents and the reaction mixture: This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.
-
Maintain an inert atmosphere: Run the reaction under a positive pressure of argon or nitrogen.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Protodeboronation of the boronic acid. 3. Suboptimal reaction conditions (base, solvent, temperature). 4. Poor quality reagents. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider a more active pre-catalyst like XPhos Pd G2.[1][2] 2. Use anhydrous solvents, a milder base (K₂CO₃ or K₃PO₄), or switch to the pinacol ester of the boronic acid.[3] 3. Screen different bases and solvents. Increase the reaction temperature if necessary. 4. Ensure the purity of all reagents. |
| Significant Protodeboronation | 1. Presence of excess water. 2. Base is too strong or reaction temperature is too high. | 1. Use carefully dried solvents. 2. Switch to a milder base (e.g., K₂CO₃). Try running the reaction at a lower temperature for a longer duration. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of a Pd(II) pre-catalyst to the active Pd(0) species. | 1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Ar or N₂).[5] 2. Use a Pd(0) source like Pd(PPh₃)₄ or a highly efficient pre-catalyst. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient amount of base. | 1. Use a more robust ligand that protects the palladium center. Increase catalyst loading slightly. 2. Ensure at least 2-3 equivalents of base are used. |
Quantitative Data Summary
The following table summarizes various reaction conditions for the Suzuki coupling of 2'-chlorophenylboronic acid with different aryl halides, providing a comparative overview of catalysts, ligands, bases, solvents, and resulting yields.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Chloro-2-nitrobenzene | Pd(PPh₃)₄ (cat.) | - | Na₂CO₃ (cat.) | EtOH/H₂O | 80 | - | 82 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~95 (analogous system) |
| 4-Chlorotoluene | XPhos Pd G2 (2) | - | K₃PO₄ (2.5) | DMF/EtOH/H₂O | 100 | 0.5-0.7 | ~90 (analogous system)[1] |
| Aryl Bromide | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 75 | 4 | 85 (analogous system) |
| 4-Iodoacetophenone | Pd(PPh₃)₄ (cat.) | - | K₃PO₄ (2) | DMF | 85 | 5 | ~75 (analogous system) |
Experimental Protocols
Detailed Experimental Protocol for the Suzuki Coupling of 2'-Chlorophenylboronic Acid with 4-Bromoanisole
This protocol provides a detailed methodology for the Suzuki coupling of 2'-chlorophenylboronic acid with 4-bromoanisole using a standard palladium catalyst.
Materials:
-
2'-Chlorophenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-chlorophenylboronic acid, 4-bromoanisole, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed toluene, ethanol, and water to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired biaryl product.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of 2'-chlorophenylboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nasc.ac.in [nasc.ac.in]
- 2. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
stability issues of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The carboxyl functional group's ionization state is pH-dependent, which can affect solubility and reactivity. Carboxylic acid derivatives are also susceptible to hydrolysis under certain pH conditions.[1][2][3]
-
Light: Aromatic compounds, especially chlorinated ones, can be susceptible to photodegradation.[4][5][6]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the aromatic rings. Polychlorinated biphenyls (PCBs) can be degraded by advanced oxidation processes.[7][8][9]
-
Solvent: The choice of solvent can impact solubility and the rate of degradation reactions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of similar compounds, potential degradation pathways may include:
-
Hydrolysis: While the carboxylic acid itself is the product of hydrolysis of its derivatives, under harsh conditions, other reactions could be initiated.[1][2][3]
-
Oxidative Degradation: The biphenyl ring system can be oxidized, potentially leading to ring-opening and the formation of smaller organic acids. This is a known degradation pathway for PCBs.[7][8][9][10] Hydroxylated derivatives are common intermediates in the aerobic degradation of less chlorinated biphenyls.[10]
-
Photodegradation: Exposure to UV light can induce cleavage of the carbon-chlorine bond or reactions involving the aromatic rings.[4][5][11]
Q3: How can I monitor the stability of my this compound solution?
A3: Stability can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and detecting the appearance of degradation products.[12][13][14] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of any degradants.[12][13]
Troubleshooting Guides
Issue 1: I observe a decrease in the concentration of this compound in my stock solution over time.
-
Possible Cause 1: Photodegradation. The compound may be sensitive to light, especially if stored in clear glass vials and exposed to ambient or UV light.
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil.
-
Minimize Exposure: During experiments, minimize the exposure of the solution to direct light.
-
Conduct Photostability Study: To confirm light sensitivity, expose a solution to a controlled light source (e.g., a UV lamp) and compare its stability to a sample stored in the dark.
-
-
-
Possible Cause 2: Thermal Degradation. The solution may be stored at a temperature that promotes slow degradation.
-
Troubleshooting Steps:
-
Optimize Storage Temperature: Store stock solutions at a lower temperature (e.g., 4°C or -20°C). Perform a short-term stability study at your intended storage temperature to confirm its suitability.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds. Aliquot stock solutions into smaller, single-use volumes.
-
-
-
Possible Cause 3: Reaction with Solvent or Container. The compound may be reacting with the solvent or adsorbing to the surface of the storage container.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the chosen solvent is inert. If using an aqueous buffer, check for potential interactions with buffer components.
-
Container Material: Use high-quality, inert containers (e.g., borosilicate glass or polypropylene). Test for adsorption by comparing the concentration of a solution stored in the container with a freshly prepared standard.
-
-
Issue 2: I see new, unidentified peaks in the chromatogram of my aged sample solution.
-
Possible Cause: Chemical Degradation. The appearance of new peaks suggests that this compound is degrading into other compounds.
-
Troubleshooting Steps:
-
Characterize Degradants: Use LC-MS to determine the mass of the new peaks and propose potential structures. This can provide insight into the degradation pathway.
-
Perform Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to see if the same degradation products are formed. This can help to identify the cause of the instability and develop a stability-indicating analytical method.[15]
-
-
Experimental Protocols
Protocol 1: General Stability Assessment in an Aqueous Buffer
This protocol outlines a basic experiment to assess the stability of this compound in a common aqueous buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
Preparation of Test Solution: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the final working concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the test solution using a validated HPLC method to determine the initial concentration of the compound.
-
Storage Conditions: Divide the remaining test solution into two sets of aliquots:
-
Set A (Protected from Light): Store in amber vials at the desired temperature (e.g., 4°C).
-
Set B (Exposed to Light): Store in clear vials at the same temperature, exposed to ambient laboratory light.
-
-
Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot from each set and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for both sets. A significant decrease in concentration or the appearance of new peaks indicates instability.
Data Presentation
Table 1: Hypothetical Stability of this compound in PBS (pH 7.4) at 4°C
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100.0 | 100.0 |
| 24 | 99.5 | 95.2 |
| 48 | 99.1 | 90.8 |
| 72 | 98.7 | 86.5 |
| 168 (1 week) | 97.2 | 75.3 |
Table 2: Hypothetical Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl at 60°C | 24 hours | < 5% | - |
| 0.1 M NaOH at 60°C | 24 hours | ~10% | Hydroxylated biphenyl carboxylic acid |
| 3% H₂O₂ at RT | 24 hours | ~25% | Oxidized ring products, chlorobenzoic acid |
| UV Light (254 nm) at RT | 24 hours | ~40% | Dechlorinated species, phenolic compounds |
Visualizations
Caption: Workflow for assessing the stability of a compound in solution.
Caption: Hypothetical degradation pathways for the compound.
References
- 1. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pjoes.com [pjoes.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical remediation and advanced oxidation process of polychlorinated biphenyls in contaminated soils: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Analytical Techniques for the Assessment of Drug Stability [ouci.dntb.gov.ua]
- 15. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. The following sections detail methods to remove impurities and verify the purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically prepared this compound?
A1: Common impurities depend on the synthetic route used. Two prevalent methods for synthesizing biphenyl structures are the Suzuki-Miyaura coupling and the Ullmann condensation.
-
From Suzuki-Miyaura Coupling:
-
Unreacted starting materials (e.g., a boronic acid and a halogenated benzene derivative).
-
Homocoupled byproducts from the starting materials.[1]
-
Residual palladium catalyst.
-
Inorganic salts from the basic reaction conditions.
-
-
From Ullmann Condensation:
Q2: What are the primary methods for purifying this compound?
A2: The two primary methods for purification are acid-base extraction and recrystallization. A combination of these techniques is often most effective.[4][5]
Q3: How can I remove neutral impurities from my product?
A3: Acid-base extraction is highly effective for removing neutral impurities. By dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic this compound will convert to its water-soluble salt and move to the aqueous layer, leaving neutral impurities in the organic layer. The purified acid can then be recovered by acidifying the aqueous layer.[6][7]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or comes out of solution above its melting point. To troubleshoot this, you can:
-
Add more of the primary (soluble) solvent to increase the solubility.[8]
-
Ensure the boiling point of your solvent is lower than the melting point of your compound.
-
Try a different solvent system.
Q5: Crystallization is not occurring upon cooling. What steps can I take?
A5: If crystals do not form, the solution may not be saturated. You can induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[9]
-
Adding a "seed crystal" of the pure compound.[9]
-
Reducing the volume of the solvent by evaporation to increase the concentration.[8]
-
Cooling the solution in an ice bath for a longer period.[10]
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Layers | The organic solvent is partially miscible with water. | Use a more non-polar organic solvent like diethyl ether, ethyl acetate, or dichloromethane.[11] |
| An emulsion has formed. | Add a small amount of brine (saturated NaCl solution) and gently swirl. Allow the mixture to stand for a longer period. | |
| Low Recovery of Product | Incomplete extraction into the aqueous base. | Ensure thorough mixing of the layers. Perform multiple extractions with fresh aqueous base. |
| Incomplete precipitation upon acidification. | Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH < 4). Cool the solution in an ice bath to maximize precipitation.[12] | |
| The product salt is soluble in the organic layer. | Use a more polar organic solvent during the initial dissolution. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound is Insoluble in Hot Solvent | The chosen solvent is too non-polar. | Try a more polar solvent or a solvent mixture. For carboxylic acids, ethanol, methanol, or mixtures with water are often effective. |
| Compound is Too Soluble in Cold Solvent | The chosen solvent is too polar. | Try a less polar solvent or a two-solvent system where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).[13] |
| Colored Impurities Remain | Impurities are not removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[14] |
| Rapid Crystal Formation | The solution is supersaturated and cooling too quickly. | Reheat the solution and add a small amount of additional solvent. Allow the solution to cool slowly at room temperature before moving to an ice bath. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be approximately one-third of the organic layer.
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Collection of Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the carboxylic acid salt to the aqueous phase. Combine all aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, pH ~2-3). This compound will precipitate out of the solution.[6]
-
Isolation: Collect the purified solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This protocol is for further purifying the product obtained from acid-base extraction or for samples with impurities of similar acidity.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. Good starting points for biphenyl carboxylic acids include ethanol/water, toluene/hexane, or dimethylformamide (DMF)/water.[15][16] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used to decolorize the solution, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals completely to remove any residual solvent.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the final product.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the carboxylic acid is protonated.[18]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Prepare a standard solution of known concentration of pure this compound and a solution of the purified sample in the mobile phase.
-
Analysis: Inject the samples and analyze the chromatograms. Purity is determined by the area percentage of the main peak.
| Purity Analysis Data (Illustrative) | |
| Parameter | Value |
| Initial Purity (Crude) | 85% |
| Purity after Acid-Base Extraction | 95% |
| Purity after Recrystallization | >99% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. sweetstudy.com [sweetstudy.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. cipac.org [cipac.org]
Technical Support Center: Degradation of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general microbial degradation pathway for this compound?
A1: While specific studies on this compound are limited, the degradation pathway can be inferred from the well-documented metabolism of polychlorinated biphenyls (PCBs) and chlorobenzoic acids. The proposed aerobic degradation is a multi-step process initiated by the "upper" biphenyl pathway, followed by the "lower" pathway for the resulting chlorinated benzoic acid.
The initial attack is catalyzed by a multi-component enzyme system, biphenyl dioxygenase (BphA), which introduces two hydroxyl groups onto the non-chlorinated ring. This is followed by dehydrogenation, meta-cleavage of the aromatic ring, and hydrolysis to yield 2-chlorobenzoic acid and a five-carbon aliphatic acid. The 2-chlorobenzoic acid is then further degraded, typically through hydroxylation and subsequent ring cleavage.
Q2: Which microorganisms are known to degrade compounds similar to this compound?
A2: Several bacterial strains have been identified for their ability to degrade PCBs and their derivatives. Prominent among these are species from the genera Pseudomonas, Burkholderia, and Rhodococcus. For example, Burkholderia xenovorans LB400 is a well-studied organism known for its broad PCB-degrading capabilities.[1][2] Pseudomonas pseudoalcaligenes KF707 and Rhodococcus sp. strain RHA1 are also extensively researched for their roles in biphenyl and PCB degradation.[3][4][5] These organisms possess the necessary enzymatic machinery, encoded by the bph operon, to initiate the degradation of the biphenyl structure.
Q3: What are the key enzymes involved in the degradation pathway?
A3: The key enzymes in the upper biphenyl degradation pathway are:
-
Biphenyl Dioxygenase (BphA): A multi-component Rieske non-heme iron oxygenase that catalyzes the initial dihydroxylation of the biphenyl ring.[6][7]
-
cis-Biphenyl-2,3-dihydrodiol-2,3-dehydrogenase (BphB): Catalyzes the dehydrogenation of the cis-dihydrodiol to form 2,3-dihydroxybiphenyl.
-
2,3-Dihydroxybiphenyl-1,2-dioxygenase (BphC): An extradiol dioxygenase that cleaves the aromatic ring of the dihydroxylated intermediate.[8][9]
-
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD): Catalyzes the hydrolysis of the ring cleavage product.
The subsequent degradation of the resulting chlorobenzoic acid involves other sets of enzymes, including mono- or dioxygenases and hydrolases.
Troubleshooting Guides
Experimental Setup & Execution
Q4: My microbial culture is not showing any degradation of the target compound. What could be the issue?
A4: Several factors could contribute to a lack of degradation. Consider the following troubleshooting steps:
-
Substrate Toxicity: High concentrations of chlorinated aromatic compounds can be toxic to microorganisms.[10] Start with a lower concentration of this compound and gradually increase it as the culture adapts.
-
Lack of Induction: The bph genes responsible for degradation are often inducible. Ensure that a suitable inducer, such as biphenyl or salicylate, is present in the culture medium to promote the expression of the degradative enzymes.[5][11]
-
Bioavailability: The low aqueous solubility of biphenyl compounds can limit their availability to the microorganisms.[7][12][13] Consider using a co-solvent or a surfactant to increase the bioavailability of the substrate. In soil slurry experiments, the compound may be strongly adsorbed to soil particles.[7][13][14][15]
-
Inappropriate Culture Conditions: Verify that the pH, temperature, and aeration are optimal for the specific bacterial strain you are using. Most PCB-degrading bacteria are aerobic mesophiles.[16][17][18]
-
Metabolite Inhibition: The accumulation of intermediate metabolites, such as chlorobenzoates or chlorocatechols, can inhibit key enzymes in the degradation pathway, a phenomenon known as feedback inhibition.[1][19][20]
Q5: I am observing the accumulation of an intermediate metabolite and the degradation process seems to be stalled. What should I do?
A5: The accumulation of intermediates often indicates a bottleneck in the metabolic pathway.[21]
-
Enzyme Inhibition: As mentioned above, intermediates like 3-chlorobenzoate and chlorocatechols can inhibit enzymes such as 2,3-dihydroxybiphenyl 1,2-dioxygenase.[1][2][19]
-
Co-culture Approach: The microorganism responsible for the initial breakdown of the biphenyl structure may not be efficient at degrading the resulting chlorobenzoic acid. Consider using a co-culture with a second organism that is known to degrade chlorobenzoic acids.
-
Plasmid Loss: In some genetically engineered strains, the plasmid containing the degradation genes might be lost over successive generations without selective pressure. Ensure the appropriate antibiotic is present in the culture medium if you are using such a strain.
Analytical & Data Interpretation
Q6: I am having trouble with the GC-MS analysis of the degradation products, particularly the acidic metabolites. What are some common issues and solutions?
A6: Analysis of carboxylic acids by GC-MS can be challenging. Here are some common problems and their solutions:
-
Peak Tailing: Carboxylic acids are polar and can interact with active sites in the GC inlet and column, leading to tailing peaks.[22][23][24][25][26]
-
Derivatization: Convert the carboxylic acid to a less polar ester (e.g., methyl or silyl ester) before analysis. This is the most common and effective solution.
-
Use of an Inert Column: Employ a column specifically designed for the analysis of acidic compounds.
-
Inlet Maintenance: Regularly clean or replace the inlet liner and use a deactivated liner.[24][26]
-
-
Poor Sensitivity: Low detector response for acidic compounds can be due to their adsorption in the system. Derivatization can also improve sensitivity.
-
Co-elution of Isomers: If you are expecting multiple isomeric products, you may need to optimize your GC temperature program to achieve better separation. Using a longer column or a different stationary phase can also help.
Q7: How can I confirm the identity of the metabolites detected by GC-MS?
A7: Metabolite identification should be based on multiple pieces of evidence:
-
Mass Spectrum Matching: Compare the mass spectrum of the unknown peak with a commercial or in-house spectral library.
-
Retention Time Matching: Analyze an authentic standard of the suspected metabolite under the same GC-MS conditions and compare the retention times.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a more accurate mass measurement, which helps in determining the elemental composition of the metabolite.
Quantitative Data
The following tables summarize quantitative data for the degradation of compounds structurally related to this compound by relevant microbial strains. This data can serve as a baseline for experimental design.
Table 1: Degradation Rates of Chlorinated Biphenyls by Selected Bacterial Strains
| Bacterial Strain | Substrate | Concentration | Degradation Rate/Extent | Conditions | Reference |
| Burkholderia xenovorans LB400 | Aroclor 1248 | Not specified | 76% transformation in 7 days | Biphenyl-grown cells, no sediment | [1] |
| Pseudomonas spp. consortium | 2,4-Dichlorobiphenyl | Not specified | 90% degradation | - | [27] |
| Hydrogenophaga sp. IA3-A | Aroclor 1248 | 10 ppm | Degradation of di- and trichlorinated isomers | 5°C, biphenyl-grown cells | [6] |
| Alcaligenes sp., Tistrella sp., Bacillus amyloliquefaciens | PCB mixture in soil | Not specified | 31.0-34.4% of di-, 22.3-28.8% of tri-, 10.1-19.6% of tetra-chlorinated congeners in 30 days | Laboratory conditions | [28] |
Table 2: Optimal Conditions for Key Degradative Enzymes
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Biphenyl Dioxygenase | Pseudomonas sp. strain Cam-1 | Not specified | Active at 4°C | [29] |
| Biphenyl Dioxygenase | General | Varies with strain | Typically mesophilic range (25-40°C) | [16][17] |
| 2,3-Dihydroxybiphenyl 1,2-dioxygenase | General | Neutral to slightly alkaline | Typically mesophilic range | [18] |
Experimental Protocols
Resting Cell Assay for Degradation Studies
This protocol is adapted for studying the degradation of chlorinated biphenyls by induced bacterial cells.[27]
-
Cell Culture and Induction:
-
Grow the bacterial strain (e.g., Burkholderia xenovorans LB400) in a suitable mineral medium with a primary carbon source (e.g., succinate) until the mid-log phase.
-
Induce the expression of the bph operon by adding an inducer (e.g., biphenyl) and continue incubation for a few hours.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with a phosphate buffer (e.g., 50 mM, pH 7.5) to remove any residual growth medium and inducer.[6]
-
-
Resting Cell Suspension:
-
Resuspend the washed cell pellet in the same phosphate buffer to a desired optical density (e.g., OD600 of 1.0).
-
-
Degradation Assay:
-
Add this compound (dissolved in a minimal amount of a suitable solvent like acetone or dimethylformamide) to the resting cell suspension to the desired final concentration.
-
Incubate the suspension at an optimal temperature with shaking.
-
At different time points, withdraw aliquots of the suspension.
-
-
Sample Preparation and Analysis:
-
Stop the reaction in the aliquots (e.g., by adding acid or a solvent).
-
Extract the remaining substrate and metabolites using an appropriate organic solvent (e.g., ethyl acetate or hexane).
-
Analyze the extracts by GC-MS, potentially after derivatization of acidic metabolites.
-
Enzyme Assay for Biphenyl Dioxygenase (BphA)
This protocol provides a general method for assaying the activity of the initial enzyme in the degradation pathway.[26][30]
-
Preparation of Cell-Free Extract:
-
Grow and induce the bacterial cells as described for the resting cell assay.
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer (e.g., 50 mM MES buffer, pH 6.0) and lyse the cells using a method like sonication or a French press.
-
Centrifuge the lysate at high speed to remove cell debris and obtain the cell-free extract (supernatant).
-
-
Assay Mixture:
-
In a reaction vessel, combine the cell-free extract, NADH as a reducing equivalent, and a buffer.
-
If purified enzyme components are used, combine the oxygenase (BphAE), ferredoxin (BphF), and ferredoxin reductase (BphG) components.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the substrate (this compound).
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
-
-
Measurement of Activity:
-
Monitor the depletion of the substrate or the formation of a product over time using HPLC or GC-MS.
-
Alternatively, spectrophotometrically monitor the oxidation of NADH at 340 nm.
-
Enzyme activity can be expressed as the rate of substrate consumption or product formation per unit time per milligram of protein.
-
Visualizations
Proposed Degradation Pathway of this compound
Caption: Proposed aerobic degradation pathway.
Experimental Workflow for Biodegradation Study
Caption: General workflow for degradation studies.
Troubleshooting Logic for No Degradation
Caption: Troubleshooting no degradation.
References
- 1. Effects of chlorobenzoate transformation on the Pseudomonas testosteroni biphenyl and chlorobiphenyl degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism-based inactivation of 2,3-dihydroxybiphenyl 1,2-dioxygenase by catecholic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Regulation of Biphenyl- and Salicylate-Catabolic Genes by Two Regulatory Systems in Pseudomonas pseudoalcaligenes KF707 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Biphenyl Dioxygenase Sequences and Activities Encoded by the Metagenomes of Highly Polychlorobiphenyl-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of Heavy Metals in Soil: Impact on Microbial Biodegradation of Organic Compounds and Possible Improvement Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-turnover kinetics of 2,3-dihydroxybiphenyl 1,2-dioxygenase reacting with 3-formylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biphenyl-2,3-diol 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 10. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]
- 11. Versatile transcription of biphenyl catabolic bph operon in Pseudomonas pseudoalcaligenes KF707 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Leachability and desorption of PCBs from soil and their dependency on pH and dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. omicsonline.org [omicsonline.org]
- 17. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Effect of chlorobenzoates on the degradation of polychlorinated biphenyls (PCB) by Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bacterial pathways for the degradation of polychlorinated biphenyls [repositorio.uchile.cl]
- 22. academic.oup.com [academic.oup.com]
- 23. agilent.com [agilent.com]
- 24. gmpinsiders.com [gmpinsiders.com]
- 25. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. coleman-lab.org [coleman-lab.org]
- 28. researchgate.net [researchgate.net]
- 29. Biphenyl dioxygenase from an arctic isolate is not cold adapted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in handling 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
Welcome to the technical support center for 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. This guide provides troubleshooting tips and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is advisable to prevent potential degradation. Chlorinated hydrocarbons can be sensitive to moisture, which may lead to slow hydrolysis and the formation of hydrochloric acid, potentially causing corrosion of metal containers.[1]
Q2: Is this compound stable at elevated temperatures?
A2: Aromatic carboxylic acids generally exhibit good thermal stability. However, like many ortho-substituted benzoic acids, this compound may be susceptible to decarboxylation at high temperatures, especially in the presence of transition metal catalysts.[2][3][4] It is advisable to avoid prolonged exposure to high heat unless required for a specific reaction, and in such cases, the reaction should be monitored for the formation of 2-chlorobiphenyl as a byproduct. Studies have shown that while benzoic acid itself is quite stable, substituted versions can decarboxylate at elevated temperatures.[5][6]
Synthesis and Purification
Q3: I am synthesizing this compound via a Suzuki-Miyaura coupling. What are some common issues I might encounter?
A3: The Suzuki-Miyaura coupling is a powerful tool for creating biphenyl linkages. However, challenges can arise:
-
Sluggish Reactions: Aryl chlorides can be less reactive than bromides or iodides in Suzuki couplings.[7] Using a highly active palladium catalyst and appropriate phosphine ligands can help overcome this.
-
Steric Hindrance: The ortho-substituents on both coupling partners can sterically hinder the reaction, potentially leading to lower yields.[8][9] Optimization of the catalyst, ligand, and reaction conditions is often necessary.
-
Side Reactions: Self-coupling of the boronic acid starting material can occur, especially in the presence of oxygen.[9] Ensuring an inert atmosphere is crucial.
-
Base-Sensitive Functional Groups: The use of a base is essential for the Suzuki coupling, which can sometimes lead to side reactions if other sensitive functional groups are present in the molecule.[7]
Q4: What is a good solvent system for the recrystallization of this compound?
A4: For biphenyl carboxylic acids, a common approach is to use a mixed solvent system. A good starting point would be to dissolve the compound in a solvent in which it is reasonably soluble at high temperatures (like ethanol or acetone) and then add a less polar solvent in which it is less soluble (like water or hexane) to induce crystallization upon cooling. For a similar compound, biphenyl-4-carboxylic acid, crystallization from a benzene/petroleum ether mixture or aqueous ethanol has been suggested.[10]
Reactions and Downstream Applications
Q5: I am having difficulty with an amide coupling reaction using this compound. What could be the problem?
A5: The steric hindrance from the ortho-chloro and ortho-phenyl groups can make amide coupling challenging.[11][12][13][14] Standard coupling reagents may be inefficient.
-
Steric Hindrance: The bulky substituents near the carboxylic acid group can impede the approach of the amine.
-
Reagent Choice: Using less sterically demanding coupling reagents or converting the carboxylic acid to a more reactive species like an acid chloride or acyl fluoride prior to reaction with the amine can be beneficial.[12]
-
Reaction Conditions: Elevated temperatures may be required, but this should be balanced against the risk of decarboxylation.
Q6: Is decarboxylation a significant concern when working with this molecule?
A6: Yes, decarboxylation can be a notable side reaction, particularly under certain conditions. Ortho-substituted benzoic acids are known to be more prone to decarboxylation than their meta- or para-isomers, especially in the presence of transition metals like palladium or silver at elevated temperatures.[2][4][15] If your reaction involves these conditions, it is important to monitor for the formation of 2-chlorobiphenyl.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Synthesis
If you are experiencing low yields in the synthesis of this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using more advanced, sterically hindered ligands that are known to promote the coupling of aryl chlorides. |
| Insufficiently Inert Atmosphere | Thoroughly degas your solvent and reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[7] |
| Inappropriate Base | The choice of base can be critical. Experiment with different bases such as potassium carbonate, cesium carbonate, or potassium phosphate. The base should be finely powdered to ensure good mixing. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. However, monitor for potential decarboxylation. A different catalyst/ligand system may be required for sterically hindered substrates.[8][9] |
Challenges in Purification by Recrystallization
If you are facing difficulties in purifying the product by recrystallization, try these suggestions:
| Problem | Suggested Approach |
| Oiling Out | This occurs when the compound is insoluble in the solvent at low temperatures but melts at the boiling point of the solvent. Try using a higher boiling point solvent or a different solvent mixture. Ensure the hot solution is not supersaturated before cooling. |
| Poor Crystal Formation | Slow cooling generally leads to larger, purer crystals. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Persistent Impurities | If recrystallization is ineffective, consider column chromatography. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated) may be effective. |
Inefficient Amide Coupling
For troubleshooting inefficient amide coupling reactions, refer to the table below:
| Issue | Potential Solution |
| Low Conversion | Due to steric hindrance, standard coupling reagents like DCC or EDC might be insufficient.[16] Consider using more powerful reagents such as HATU or COMU. Alternatively, convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride before reacting with the amine. |
| Side Product Formation | If the reaction is run at high temperatures, decarboxylation may occur. Monitor the reaction by TLC or LC-MS for the presence of 2-chlorobiphenyl. If observed, try to perform the reaction at a lower temperature for a longer duration. |
| Difficulty in Purification | The resulting amide may have similar polarity to the starting material, making purification difficult. Careful selection of chromatographic conditions is necessary. |
Visual Guides
Logical Workflow for Troubleshooting Suzuki-Miyaura Synthesis
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Decision Pathway for Amide Coupling Strategy
Caption: Decision-making process for selecting an amide coupling method.
References
- 1. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. chimia.ch [chimia.ch]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Refining Purification Techniques for 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution(s) |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be necessary.[1] Good starting points for screening are ethanol/water, toluene/hexane, or ethyl acetate/heptane mixtures. |
| Excessive Solvent Volume | Using too much solvent will keep the compound in solution even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Crystallization Did Not Occur | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound. |
| Premature Crystallization | Crystals forming too quickly, especially during hot filtration, can trap impurities. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent to prevent the product from crashing out. |
Issue 2: Persistent Impurities After Purification
| Potential Cause | Recommended Solution(s) |
| Co-crystallization of Impurities | If an impurity has similar solubility properties to the target compound, it may crystallize as well. A different recrystallization solvent or an alternative purification technique like column chromatography may be necessary. |
| Incomplete Removal of Starting Materials | Depending on the synthetic route, unreacted starting materials such as 2-bromochlorobenzene or a boronic acid derivative may be present. An acid-base extraction can be effective in separating the acidic product from neutral or basic impurities. |
| Formation of Byproducts | Side reactions can lead to structurally similar impurities. Column chromatography is often the most effective method for separating these. |
| Residual Solvent | Ensure the purified crystals are thoroughly dried under vacuum to remove any trapped solvent. |
Issue 3: Difficulty with Column Chromatography
| Potential Cause | Recommended Solution(s) |
| Poor Separation (Streaking or Overlapping Bands) | The polarity of the eluent may not be optimal. For carboxylic acids, adding a small amount of a modifying acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.[2] |
| Compound Stuck on the Column | The eluent is not polar enough to move the compound. Gradually increase the polarity of the mobile phase. A common solvent system for acidic compounds is a gradient of ethyl acetate in hexane or dichloromethane in methanol, with a small amount of added acid. |
| Compound Decomposes on Silica Gel | Silica gel is acidic and can sometimes cause degradation of sensitive compounds. Consider using a different stationary phase like alumina or a deactivated silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities will largely depend on the synthetic route employed. For a Suzuki coupling reaction, common impurities include unreacted starting materials (e.g., a boronic acid and an aryl halide), homocoupling products of the starting materials, and residual palladium catalyst. If the synthesis involves the hydrolysis of an ester or nitrile, incomplete reaction can leave the corresponding ester or nitrile as an impurity.
Q2: How can I effectively remove residual palladium catalyst from my product?
A2: Residual palladium can often be removed by filtration through a pad of Celite® after the reaction workup. For more persistent contamination, specialized metal scavengers can be employed, or the crude product can be subjected to an aqueous workup where the palladium may precipitate and be filtered off.
Q3: What is a good starting point for developing a recrystallization procedure for this compound?
A3: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane). Look for a solvent that dissolves the compound when hot but gives poor solubility when cold. A two-solvent system, such as ethanol and water, is often effective for carboxylic acids.[3]
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is generally preferred when you have multiple impurities with polarities different from your product, or when impurities have very similar solubility profiles to your product, making recrystallization ineffective. Recrystallization is often a better choice for a final purification step to obtain highly pure crystalline material if the impurity profile is not complex.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification.[4] You can compare the spot of your purified fraction against the crude material and the starting materials. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolve the crude this compound in an appropriate organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic product will be deprotonated and move to the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid, such as hydrochloric acid, until the this compound precipitates out.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (or the solvent in which the compound is soluble in a two-solvent system) to just dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration.
-
If using a two-solvent system, add the second solvent (the one in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: General Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a mobile phase of appropriate polarity. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1) with the addition of 0.5% acetic acid. The polarity can be gradually increased.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Illustrative Solvent Screening for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Comments |
| Water | Insoluble | Insoluble | Not a suitable single solvent. |
| Ethanol | Sparingly Soluble | Soluble | Potential for single or two-solvent (with water) system. |
| Toluene | Sparingly Soluble | Soluble | Good potential for recrystallization. |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent in a two-solvent system. |
| Ethyl Acetate | Soluble | Very Soluble | May be too soluble for good recovery. |
Note: This table presents illustrative data. Actual solubilities should be determined experimentally.
Table 2: Illustrative TLC Data for Column Chromatography
| Compound | Rf in 4:1 Hexane:Ethyl Acetate + 0.5% Acetic Acid |
| Less Polar Impurity (e.g., homocoupling byproduct) | 0.6 |
| This compound | 0.4 |
| More Polar Impurity (e.g., starting boronic acid) | 0.1 |
Note: Rf values are dependent on the specific TLC plate, solvent system, and other experimental conditions.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Scaling Up 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid synthesis.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the production of this compound, primarily synthesized via Suzuki-Miyaura coupling or Ullmann condensation.
Issue 1: Low Yield or Incomplete Conversion in Suzuki-Miyaura Coupling
-
Question: We are observing low yields and incomplete conversion when scaling up the Suzuki-Miyaura coupling of 2-chlorobenzoic acid (or its ester) with (2-chlorophenyl)boronic acid. What are the potential causes and solutions?
-
Answer: Low conversion in a scaled-up Suzuki-Miyaura reaction can stem from several factors that become more pronounced at a larger scale.[1] A primary concern is maintaining a truly inert atmosphere, as oxygen can lead to the decomposition of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[2][3]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure rigorous degassing of solvents and the reaction vessel. On a larger scale, sparging with an inert gas like nitrogen or argon for an extended period is crucial. Using a pressure vessel can also help maintain anaerobic conditions.[4]
-
Catalyst and Ligand Selection: While many palladium catalysts are effective at the lab scale, their performance can differ upon scale-up. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos, which can promote the rate-limiting oxidative addition step.[5] Pre-formed palladium catalysts (precatalysts) are often more stable and easier to handle in a manufacturing environment.[5]
-
Base Selection and Solubility: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. Ensure the base is finely powdered and well-dispersed to maximize its reactivity. The solubility of all reactants is crucial; a solvent system that ensures homogeneity at the reaction temperature is necessary.[6]
-
Mixing and Mass Transfer: Inadequate mixing can lead to localized "hot spots" and concentration gradients, affecting reaction kinetics. Ensure the stirring is efficient to facilitate the interaction between the organic and aqueous phases in a biphasic system.[5]
-
Reaction Temperature: The optimal temperature determined at the lab scale may need adjustment during scale-up due to differences in heat transfer. Monitor the internal reaction temperature closely.[4]
-
Issue 2: High Levels of Homocoupling By-products
-
Question: Our scaled-up reaction produces a significant amount of biphenyl-2-carboxylic acid (from the homocoupling of (2-chlorophenyl)boronic acid). How can we minimize this side reaction?
-
Answer: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and certain palladium species.[2]
Mitigation Strategies:
-
Strict Anaerobic Conditions: As mentioned, maintaining an oxygen-free environment is the most critical factor in suppressing homocoupling.[2][4]
-
Ligand Choice: Bulky ligands can sterically hinder the formation of the homocoupled product.[5]
-
Reaction Stoichiometry: A slight excess of the aryl halide relative to the boronic acid can sometimes reduce boronic acid homocoupling.
-
Controlled Addition: Slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, disfavoring the homocoupling side reaction.
-
Issue 3: Challenges in Product Purification and Isolation
-
Question: We are facing difficulties in purifying this compound at a larger scale, particularly in removing residual palladium and other impurities. What purification strategies are recommended?
-
Answer: Purification is a significant challenge in scaling up biphenyl carboxylic acid synthesis. The final product's purity is critical, especially for pharmaceutical applications.
Purification Protocol:
-
Work-up Procedure: After the reaction, a common work-up involves an aqueous wash to remove the inorganic base and salts.
-
Palladium Removal: Residual palladium is a major concern. Several methods can be employed for its removal:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help extract palladium.
-
Carbon Treatment: Activated carbon is effective in adsorbing residual palladium. The choice of carbon grade and treatment conditions (temperature, time) should be optimized.[7]
-
Scavenger Resins: Solid-supported scavengers with thiol or other functional groups can be used to bind and remove palladium.[8]
-
-
Crystallization: Crystallization is a powerful purification technique for obtaining a high-purity final product. A thorough solvent screen is necessary to identify a suitable solvent or solvent mixture that provides good recovery and effectively rejects impurities. Seeding the solution with pure product crystals can aid in achieving a reproducible crystallization process.[7]
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is more suitable for large-scale production: Suzuki-Miyaura coupling or Ullmann condensation?
-
A1: Both routes have been successfully applied on an industrial scale.[9] The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions, broader functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] However, Ullmann condensation can be a cost-effective alternative, especially if the starting aryl halides are inexpensive.[10] The choice often depends on factors like raw material cost, process robustness, and environmental considerations.
-
-
Q2: What are the key safety considerations when scaling up this synthesis?
-
A2: Key safety considerations include:
-
Exothermic Reactions: Both Suzuki and Ullmann reactions can be exothermic. Proper temperature control and monitoring are essential to prevent thermal runaways.[11]
-
Reagent Handling: Handle organometallic reagents and palladium catalysts with care, following appropriate safety protocols.
-
Solvent Safety: Use appropriate engineering controls to handle flammable and potentially toxic solvents.
-
-
-
Q3: How can we ensure batch-to-batch consistency in a scaled-up process?
-
A3: To ensure consistency, it is crucial to establish a robust and well-defined process. This includes:
-
Strict control of raw material quality.
-
Detailed and validated standard operating procedures (SOPs).
-
In-process controls (IPCs) to monitor reaction progress and key parameters.
-
Consistent equipment and processing conditions.
-
-
Section 3: Data Presentation
Table 1: Comparison of Key Parameters for Suzuki-Miyaura Coupling Scale-up
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) | Key Considerations for Scale-up |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | Higher catalyst loading increases cost; lower loading may lead to longer reaction times or incomplete conversion. Optimization is crucial.[12] |
| Solvent Volume | ~10-20 mL/g | ~5-10 L/kg | Reduced solvent volume improves process efficiency but can affect solubility and mixing. |
| Reaction Time | 2-12 hours | 8-24 hours | Often increases with scale due to mass and heat transfer limitations. |
| Typical Yield | 80-95% | 75-90% | A slight decrease in yield is common upon scale-up; process optimization aims to minimize this. |
| Palladium Residue | < 200 ppm | < 10 ppm | Stringent regulatory limits for APIs necessitate efficient palladium removal strategies.[7] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Kilogram-Scale Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol and requires optimization for specific equipment and conditions.
-
Vessel Preparation: An appropriately sized reactor is rendered inert by purging with nitrogen.
-
Reagent Charging: Charge the reactor with 2-chlorobenzoic acid derivative (1.0 eq), (2-chlorophenyl)boronic acid (1.1-1.2 eq), and a suitable solvent (e.g., toluene, 2-propanol/water mixture).[4] The mixture is stirred and sparged with nitrogen for at least one hour to ensure an inert atmosphere.
-
Base Addition: An aqueous solution of a degassed base (e.g., K₂CO₃, 2.0-3.0 eq) is added to the reactor.
-
Catalyst Addition: The palladium catalyst (e.g., Pd/C or a Pd(PPh₃)₄, 0.1-0.5 mol%) is added.[7]
-
Reaction: The reaction mixture is heated to the target temperature (e.g., 80-90 °C) and monitored by an in-process control method (e.g., HPLC) until the starting material is consumed.[4]
-
Work-up: The reaction mixture is cooled, and the aqueous layer is separated. The organic layer is washed with water and/or a brine solution.
-
Palladium Removal: The organic solution is treated with activated carbon or a scavenger resin to remove residual palladium.[7]
-
Isolation and Purification: The solvent is partially removed by distillation, and an anti-solvent may be added to induce crystallization. The solid product is isolated by filtration, washed with a suitable solvent, and dried under vacuum to yield this compound.
Section 5: Visualizations
Caption: Workflow for scaling up chemical synthesis.
Caption: Troubleshooting low yield in Suzuki coupling.
References
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sta.wuxiapptec.com [sta.wuxiapptec.com]
resolving poor solubility of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid in assays
This guide provides troubleshooting strategies and frequently asked questions to address challenges related to the poor solubility of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of the compound is the first step in troubleshooting solubility. Key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | [1][2][3][4] |
| Molecular Weight | 232.66 g/mol | [1][3][5] |
| Calculated logP | 3.7 | [5] |
| pKa (estimated) | ~3-5 | [6] |
Note: The high logP value indicates a lipophilic nature, suggesting poor aqueous solubility.
Q2: Why is my compound precipitating in the aqueous assay buffer?
A2: this compound is a hydrophobic molecule with a carboxylic acid functional group. In neutral or acidic aqueous solutions (low pH), the carboxylic acid group remains protonated (-COOH), making the molecule less polar and prone to precipitation.[7][8] Solubility is expected to increase significantly in basic (high pH) conditions where the carboxylic acid deprotonates to form a more soluble carboxylate salt (-COO⁻).[6][7]
Q3: I'm using DMSO to make a stock solution, but it's still crashing when I dilute it into my assay medium. What should I do?
A3: This is a common issue known as "compound carryover" or precipitation upon dilution. While Dimethyl sulfoxide (DMSO) is a powerful solvent for many nonpolar compounds, the final concentration of DMSO in your assay must be kept low (typically <0.5% in cell-based assays) to avoid toxicity.[9][10] When the concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, causing the poorly soluble compound to precipitate. Strategies to overcome this include pH modification of the assay buffer, using co-solvents, or employing solubilizing excipients like cyclodextrins.[11][12]
Troubleshooting Guide: Resolving Solubility Issues
If you are encountering precipitation or poor solubility, follow this workflow to identify an appropriate solution for your specific assay.
Caption: Troubleshooting workflow for poor compound solubility.
Solubilization Strategies & Experimental Protocols
The optimal strategy depends on the constraints of your experimental system. Biochemical assays can often tolerate a wider range of conditions than sensitive cell-based assays.
| Strategy | Description | Pros | Cons | Best For |
| pH Adjustment | Increase the pH of the solvent to deprotonate the carboxylic acid, forming a more soluble salt.[7] | Simple, effective for acidic compounds. Avoids organic solvents. | May alter protein activity or cellular health. Not suitable for all assays. | Biochemical assays, initial solubility screening. |
| Co-solvents | Use a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to increase the solubility of the lipophilic compound.[11][13] | Effective for many compounds. Well-established method. | Potential for solvent toxicity, especially in cell-based assays.[9] May interfere with some assay components. | Both biochemical and cell-based assays, but final solvent concentration must be carefully controlled. |
| Cyclodextrins | Use cyclic oligosaccharides (e.g., HP-β-CD) to form inclusion complexes, encapsulating the hydrophobic drug and presenting a hydrophilic exterior.[14][15][16] | Increases aqueous solubility significantly. Can reduce the required concentration of co-solvents. Generally low cytotoxicity.[] | May not be effective for all molecular shapes. Can be a more expensive option. | Cell-based assays where co-solvent concentration must be minimized. |
| Surfactants | Use non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) above their critical micelle concentration (CMC) to form micelles that encapsulate the compound.[18][19] | High solubilizing capacity. | Can interfere with assays by denaturing proteins or disrupting cell membranes. Potential for toxicity. | Formulations and some in vitro assays, but requires careful validation. |
Protocol 1: Solubilization by pH Adjustment
-
Prepare a 100 mM Sodium Hydroxide (NaOH) solution.
-
Weigh out 2.33 mg of this compound (MW = 232.66 g/mol ).
-
Add 100 µL of 100 mM NaOH to the solid compound. This creates a 100 mM stock solution of the sodium salt.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication may assist dissolution.
-
Dilute this stock solution into your final assay buffer.
-
Crucially, measure the final pH of the assay solution after adding the compound to ensure it remains within the acceptable range for your experiment. If the pH is too high, a lower concentration of NaOH or a buffer like HEPES or Tris can be used for the initial stock preparation.
Protocol 2: Co-solvent Screening
-
Prepare high-concentration stock solutions (e.g., 50 mM) of the compound in 100% DMSO, 100% Ethanol, and 100% PEG 400.
-
Serially dilute each stock solution into the assay buffer to the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.
-
Determine the maximum concentration achievable without precipitation for each co-solvent.
-
Run a solvent tolerance control in your assay to ensure the final concentration of the chosen co-solvent does not affect the experimental results.
Protocol 3: Solubilization using Cyclodextrins
-
Prepare a 45% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer.
-
Prepare a high-concentration stock of the compound in a minimal amount of a suitable co-solvent (e.g., 100 mM in DMSO).
-
Add the compound stock dropwise to the vortexing HP-β-CD solution. The goal is to have the compound enter the cyclodextrin cavity as the organic solvent is diluted.
-
Incubate the mixture , often with stirring or shaking, for 1-24 hours at room temperature to allow for complex formation.
-
Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Caption: Method selection guide based on assay type.
References
- 1. 2'-Chlorobiphenyl-2-carboxylic acid | CAS#:14498-95-4 | Chemsrc [chemsrc.com]
- 2. This compound [chembk.com]
- 3. This compound | C13H9ClO2 | CID 2756669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. brainly.com [brainly.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 18. jocpr.com [jocpr.com]
- 19. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Verifying the Architecture of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid: A Comparative Guide to Structural Elucidation Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical cornerstone of any research endeavor. This guide provides a comparative analysis of X-ray crystallography and other widely-used spectroscopic techniques for the structural confirmation of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, a molecule of interest in medicinal chemistry and material science.
While single-crystal X-ray diffraction stands as the gold standard for providing definitive atomic coordinates and stereochemistry, its application can be contingent on the ability to grow high-quality crystals. In instances where suitable crystals are unattainable, a combination of spectroscopic methods offers a robust alternative for structural elucidation. This guide will objectively compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by hypothetical yet representative experimental data.
Data at a Glance: A Comparative Table
The following table summarizes the type of information each technique provides for the structural analysis of this compound.
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing | Chemical environment of protons, proton-proton coupling, number of unique protons | Chemical environment of carbons, number of unique carbons | Presence of functional groups | Molecular weight, elemental composition |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Liquid (solution) | Solid or Liquid | Gas (ionized) |
| Key Data Points | Unit cell dimensions, space group, atomic positions | Chemical shifts (δ), coupling constants (J), integration | Chemical shifts (δ) | Absorption frequencies (cm⁻¹) | Mass-to-charge ratio (m/z) |
| Structural Confirmation | Unambiguous and definitive | Connectivity and stereochemistry | Carbon framework | Functional group identification | Molecular formula confirmation |
In-Depth Analysis: Experimental Protocols and Data Interpretation
X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional map of the molecule.
Experimental Protocol: A single crystal of this compound is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). The crystal is then irradiated with monochromatic X-rays. The diffraction pattern produced by the crystal is recorded on a detector. A series of diffraction images are collected as the crystal is rotated. These images are then processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using computational methods, and an electron density map is generated. Finally, a molecular model is built into the electron density map and refined to yield the final crystal structure.
Hypothetical Data Summary:
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₃H₉ClO₂ |
| Formula Weight | 232.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.123, 8.456, 12.789 |
| α, β, γ (°) | 90, 105.4, 90 |
| Volume (ų) | 1056.7 |
| Z | 4 |
| R-factor | 0.045 |
This data would provide the exact positions of all atoms in the molecule, confirming the connectivity, the planar relationship between the two phenyl rings, and the conformation of the carboxylic acid group.
Spectroscopic Alternatives: A Synergistic Approach
When single crystals are not available, a combination of spectroscopic techniques is employed to build a comprehensive picture of the molecular structure.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.
Experimental Protocol: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the ¹H and ¹³C nuclei is detected and plotted as a spectrum.
Hypothetical Data Summary:
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| δ (ppm): 11.5 (s, 1H, COOH), 7.2-7.8 (m, 8H, Ar-H) | δ (ppm): 170.1 (C=O), 141.2, 138.5, 133.4, 131.8, 131.2, 130.5, 129.8, 128.7, 128.1, 127.5, 125.9, 124.3 |
The ¹H NMR spectrum would show a characteristic downfield signal for the carboxylic acid proton and a complex multiplet for the eight aromatic protons. The ¹³C NMR would display thirteen distinct signals, corresponding to the thirteen carbon atoms in the molecule, confirming the overall carbon framework.
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the IR spectrum is recorded. Alternatively, the sample can be mixed with KBr and pressed into a pellet.
Hypothetical Data Summary:
| Vibrational Mode | Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (carboxylic acid) | 1710 |
| C=C stretch (aromatic) | 1600, 1480 |
| C-Cl stretch | 750 |
The broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid. The aromatic C=C stretches and the C-Cl stretch further support the proposed structure.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, typically by electrospray ionization (ESI) or electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Hypothetical Data Summary:
| Ion | m/z (calculated) | m/z (found) |
| [M-H]⁻ | 231.0218 | 231.0221 |
| [M+H]⁺ | 233.0364 | 233.0361 |
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₃H₉ClO₂) with a high degree of confidence.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound.
Caption: Logical workflow for the structural confirmation of a synthesized compound.
Conclusion
The definitive structural confirmation of this compound is best achieved through single-crystal X-ray diffraction. This technique provides an unambiguous three-dimensional model of the molecule. However, in the absence of suitable crystals, a combination of spectroscopic methods, including NMR, IR, and mass spectrometry, offers a powerful and reliable alternative. By integrating the data from these techniques, researchers can confidently elucidate the molecular structure, paving the way for further investigation into its chemical and biological properties.
Comparative Guide to Purity Analysis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid by HPLC
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable analytical methods for quality control and impurity profiling. This document outlines a standard HPLC protocol, compares it with alternative methods, and presents supporting data and visualizations to aid in method selection and implementation.
Introduction
This compound is a biphenyl carboxylic acid derivative. Accurate determination of its purity is crucial for its application in research and pharmaceutical development. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide explores a primary reversed-phase HPLC (RP-HPLC) method and compares it with other analytical approaches.
Recommended HPLC Method and Experimental Protocol
A reversed-phase HPLC method is recommended for the routine purity analysis of this compound. This method is effective for separating the main compound from its potential non-polar and moderately polar impurities.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% phosphoric acid to suppress the ionization of the carboxylic acid group).
-
Gradient Program:
-
0-10 min: 40% Acetonitrile
-
10-20 min: 40% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: Return to 40% Acetonitrile and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the mobile phase starting condition (e.g., 40% acetonitrile in water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a reference standard of this compound with a known purity at the same concentration as the sample.
-
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance parameters of the recommended HPLC method and compare it with alternative analytical techniques.
Table 1: Comparison of HPLC Methods for Purity Analysis
| Parameter | Recommended RP-HPLC Method | Alternative RP-HPLC Method |
| Column | C18 (250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% H₃PO₄ | Methanol/Water with 0.1% TFA |
| Elution Mode | Gradient | Isocratic |
| Run Time | 30 minutes | 20 minutes |
| Resolution | High resolution for a wide range of impurities. | Good resolution for key impurities, faster analysis. |
| Sensitivity (LOD/LOQ) | 0.01 µg/mL / 0.03 µg/mL (estimated) | 0.02 µg/mL / 0.06 µg/mL (estimated) |
| Advantages | Robust, versatile for unknown impurity profiling. | Faster run times, simpler mobile phase preparation. |
| Disadvantages | Longer run time. | May not resolve all co-eluting impurities. |
Table 2: Comparison of HPLC with Alternative Analytical Techniques
| Technique | Principle | Throughput | Selectivity | Primary Application |
| HPLC-UV/DAD | Differential partitioning between stationary and mobile phases. | Moderate | Good | Routine purity testing and quantification. |
| UHPLC-UV/DAD | Similar to HPLC but with smaller particles for higher efficiency. | High | Very High | High-throughput screening and complex mixture analysis. |
| LC-MS | HPLC separation followed by mass spectrometric detection. | Moderate | Excellent | Impurity identification and structure elucidation. |
| Gas Chromatography (GC) | Separation based on volatility after derivatization. | High | High | Analysis of volatile impurities. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High | Excellent | Analysis of ionic impurities and chiral separations. |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the recommended HPLC method and the logical relationship for selecting an appropriate analytical method.
Caption: Experimental workflow for the HPLC purity analysis.
Caption: Logic for selecting an analytical method.
Conclusion
The recommended reversed-phase HPLC method provides a reliable and robust approach for the purity analysis of this compound. For higher throughput, a UHPLC method could be employed. In cases where impurity identification is necessary, coupling the liquid chromatography system to a mass spectrometer (LC-MS) is the preferred technique. The choice of the analytical method should be guided by the specific requirements of the analysis, such as the need for routine quality control, high-throughput screening, or in-depth impurity characterization.
Comparative Analysis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid and its Regioisomers: A Guide for Researchers
A comprehensive review of publicly available scientific literature and patent databases did not yield specific studies directly comparing the biological activity of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid with its regioisomers. While numerous studies investigate the structure-activity relationships of broader classes of biphenyl derivatives, a direct, quantitative comparison of the pharmacological or biological effects of positional isomers of chloro-[1,1'-biphenyl]-2-carboxylic acid in the same experimental setup appears to be an unexplored area of research.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the influence of regioisomerism on biological activity, a proposed experimental framework for such a comparative study, and a discussion of the potential implications for drug discovery.
The Critical Role of Regioisomerism in Biological Activity
The precise spatial arrangement of atoms within a molecule, known as isomerism, can have a profound impact on its biological activity. For substituted biphenyls, the position of a functional group, such as a chlorine atom, can dramatically alter the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets like enzymes and receptors.
The location of the chlorine atom on either of the phenyl rings in chloro-[1,1'-biphenyl]-2-carboxylic acid can influence several key factors:
-
Conformational Flexibility: The biphenyl core is not planar, and the two phenyl rings can rotate relative to each other. The presence of a substituent, particularly at the ortho positions (2, 2', 6, 6'), can restrict this rotation, leading to a more rigid conformation. This can either enhance or diminish the molecule's ability to fit into a specific binding pocket of a biological target.
-
Electronic Effects: Chlorine is an electron-withdrawing group. Its position influences the electron density distribution across the biphenyl system and the acidity of the carboxylic acid group. These electronic modifications can affect the molecule's reactivity, polarity, and the strength of its interactions with target proteins.
-
Metabolic Stability: The position of the chlorine atom can affect the molecule's susceptibility to metabolic enzymes, thereby influencing its pharmacokinetic profile, including its half-life and bioavailability.
Hypothetical Experimental Workflow for Comparative Analysis
To elucidate the differential activities of this compound and its regioisomers, a systematic experimental approach is required. The following workflow outlines a potential strategy for such a comparative study.
Figure 1. A hypothetical experimental workflow for the comparative analysis of chloro-[1,1'-biphenyl]-2-carboxylic acid regioisomers.
Experimental Protocols
1. Synthesis of Regioisomers:
-
Objective: To synthesize a series of monochlorinated [1,1'-biphenyl]-2-carboxylic acid regioisomers with high purity.
-
Methodology: A common synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. For example, to synthesize this compound, (2-bromophenyl)boronic acid could be coupled with methyl 2-chlorobenzoate, followed by hydrolysis of the ester to the carboxylic acid. Similar strategies would be employed for the synthesis of other isomers (e.g., 3'-chloro, 4'-chloro, 3-chloro, 4-chloro, etc.).
-
Characterization: All synthesized compounds would be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.
2. Biological Screening:
-
Objective: To assess and compare the biological activity of the synthesized regioisomers in relevant in vitro assays.
-
Potential Assays:
-
Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.
-
Anticancer Activity: Cytotoxicity assays against a panel of cancer cell lines (e.g., using an MTT or CellTiter-Glo assay).
-
Antihypertensive Activity: Angiotensin II receptor (AT1) binding assays.
-
-
Data Presentation: The results of these assays would be presented in a tabular format, comparing the IC₅₀ or EC₅₀ values for each regioisomer.
Table 1: Hypothetical Comparative Biological Activity Data
| Compound | Target/Assay | IC₅₀ / EC₅₀ (µM) |
| This compound | COX-2 Inhibition | Data to be determined |
| 3'-Chloro-[1,1'-biphenyl]-2-carboxylic acid | COX-2 Inhibition | Data to be determined |
| 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid | COX-2 Inhibition | Data to be determined |
| 3-Chloro-[1,1'-biphenyl]-2-carboxylic acid | COX-2 Inhibition | Data to be determined |
| 4-Chloro-[1,1'-biphenyl]-2-carboxylic acid | COX-2 Inhibition | Data to be determined |
| ... (other isomers and assays) | ... | ... |
Structure-Activity Relationship (SAR) and Future Directions
Figure 2. A diagram illustrating the potential relationships between the position of the chlorine substituent, the resulting physicochemical properties, and the ultimate biological activity.
Comparative Study of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of derivatives of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid and related biphenyl carboxylic acid compounds. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules. Due to the limited availability of direct comparative studies on a series of this compound derivatives, this guide presents a representative comparison based on published data for structurally similar biphenyl carboxylic acids with demonstrated anti-inflammatory and anticancer activities.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro anticancer and in vivo anti-inflammatory activities of selected biphenyl carboxylic acid derivatives. These compounds, while not all being direct derivatives of this compound, share the core biphenyl scaffold and provide valuable insights into the structure-activity relationships within this class.
Table 1: Comparative in vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3a | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MCF-7 | 10.14 ± 2.05 | Tamoxifen | - |
| MDA-MB-231 | 10.78 ± 2.58 | ||||
| 3j | 1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MCF-7 | 9.92 ± 0.97 | Tamoxifen | - |
| MDA-MB-231 | 9.54 ± 0.85 | ||||
| Biphenyl Sulfonamide 1 | N/A | HCT-116 | 9.77 | Sorafenib | 5.05 |
| MCF-7 | 7.85 | 5.58 | |||
| A549 | 5.50 | 4.04 | |||
| HepG2 | 7.12 | 4.00 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data for compounds 3a and 3j are from a study on biphenyl carboxylic acids as anticancer agents. Data for Biphenyl Sulfonamide 1 is from a comparative cytotoxicity analysis.[1] N/A: Structure not provided in the source.
Table 2: Comparative in vivo Anti-inflammatory Activity of Biphenyl Carboxamide Derivatives
| Compound ID | Structure | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | Reference Compound | Dose (mg/kg) | % Inhibition of Paw Edema |
| 4e | 4'-methylbiphenyl-2-(4-carboxyphenyl)carboxamide | 100 | Significant reduction | Celecoxib | 5 | Dose-dependent inhibition |
| Flurbiprofen Derivative | N/A | N/A | N/A | Flurbiprofen | N/A | N/A |
The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model.[2] A significant reduction in paw edema indicates anti-inflammatory effects.[2] Data for compound 4e is from an evaluation of a new class of biphenyl analogs.[2] Specific percentage inhibition for compound 4e was not provided in the abstract. N/A: Data not available in the provided search results.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of novel this compound derivatives.
Synthesis of Biphenyl Carboxylic Acid Amide Derivatives (General Procedure)
This protocol describes a general method for the synthesis of amide derivatives from a carboxylic acid precursor.
-
Activation of the Carboxylic Acid: To a solution of the biphenyl carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane, THF), add 1.1 equivalents of oxalyl chloride or thionyl chloride. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent. In a separate flask, dissolve the desired amine (1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.5 equivalents) in the same solvent. Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[1][6][7][8][9]
-
Animals: Use male Wistar or Sprague-Dawley rats weighing 150-200 g. Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, celecoxib).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
The biological activities of biphenyl carboxylic acid derivatives are often attributed to their interaction with key signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[10] Many anti-inflammatory and anticancer agents exert their effects by inhibiting this pathway. The diagram below illustrates the classical NF-κB signaling cascade and the potential points of inhibition by therapeutic agents.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Experimental Workflow for Western Blot Analysis of NF-κB Pathway
Western blotting is a common technique to assess the activation of the NF-κB pathway by measuring the levels of key proteins.
Caption: A typical workflow for Western blot analysis of the NF-κB pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. Biphenyl carboxylic acid derivatives may also exert their anti-inflammatory effects through this mechanism.
Caption: The cyclooxygenase (COX) pathway and potential inhibition by biphenyl derivatives.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four prominent synthetic routes to 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and other fine chemicals. The selection of an optimal synthetic pathway is critical for efficiency, scalability, and cost-effectiveness. This document presents a comparative analysis of the Suzuki Coupling, Ullmann Condensation, Grignard Reagent Carboxylation, and Directed Ortho-lithiation routes, with a focus on experimental data and detailed methodologies.
At a Glance: Comparison of Synthesis Routes
The following table summarizes the key performance indicators for each synthetic route. Please note that while the protocols are based on established methodologies, the quantitative data for this specific target molecule are extrapolated from closely related and analogous reactions found in the literature.
| Parameter | Suzuki Coupling | Ullmann Condensation | Grignard Reagent Carboxylation | Directed Ortho-lithiation |
| Starting Materials | 2-Halobenzoic acid (Iodo or Bromo), 2-Chlorophenylboronic acid | 2-Halobenzoic acid, 1-Chloro-2-halobenzene | 2-Bromo-2'-chlorobiphenyl | 2'-Chlorobiphenyl |
| Key Reagents | Palladium catalyst, Base (e.g., K₂CO₃, Na₂CO₃) | Copper catalyst, Base (e.g., K₂CO₃) | Magnesium, Carbon Dioxide | Strong base (e.g., n-BuLi, s-BuLi), Electrophile (CO₂) |
| Typical Yield | High (85-95%) | Moderate to High (60-85%) | Moderate (50-70%) | Moderate to High (60-80%) |
| Reaction Conditions | Mild to moderate temperature (RT to 100°C) | High temperature (150-220°C) | Low temperature (-78°C to RT) | Low temperature (-78°C) |
| Key Advantages | High yield, excellent functional group tolerance, mild conditions. | Often lower cost reagents (copper vs. palladium). | Utilizes readily available starting materials. | High regioselectivity for ortho-functionalization. |
| Key Disadvantages | Cost of palladium catalyst, potential for palladium contamination. | Harsh reaction conditions, sometimes requires activated copper. | Sensitive to moisture and air, limited functional group tolerance. | Requires cryogenic temperatures and strictly anhydrous conditions. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow and chemical transformations for each of the discussed synthesis routes.
Validating the Biological Potential of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid by examining the performance of structurally similar compounds with known biological data. Due to the limited publicly available bioassay data for this compound itself, this document focuses on validating its potential therapeutic applications through a review of related biphenyl carboxylic acid derivatives. The primary activities associated with this structural class are anti-inflammatory and antihypertensive effects, specifically through the antagonism of the angiotensin II type 1 (AT1) receptor.
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of various biphenyl carboxylic acid derivatives, offering a baseline for the potential efficacy of this compound. The selected compounds share the core biphenyl carboxylic acid scaffold and have been evaluated in relevant biological assays.
| Compound/Alternative | Target/Assay | Activity (IC50/Efficacy) | Reference |
| Losartan | Angiotensin II Receptor (AT1) Binding | -log IC50 = 8.25 | [1] |
| Losartan Analogue V8COOH | Angiotensin II Receptor (AT1) Binding | -log IC50 = 8.46 | [1] |
| CV-11974 | Angiotensin II Receptor (AT1) Binding (bovine adrenal cortical membrane) | IC50 = 1.1 x 10-7 M | |
| CV-11974 | Angiotensin II-induced vasocontraction (rabbit aortic strips) | IC50 = 3.0 x 10-10 M | |
| 2-ethyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy]quinoline (ICI D8731) | Angiotensin II Receptor Binding (guinea pig adrenal membrane) | IC50 in the range of 0.01-1 µM | [2] |
| Various 2-alkyl-4-(biphenylylmethoxy)quinoline derivatives | Angiotensin II Receptor Binding (guinea pig adrenal membrane) | IC50 values in the range of 0.01-1 µM | [2] |
| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | Anti-inflammatory (Carrageenan-induced rat paw edema) | Significant activities at 10 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and validation of future studies on this compound.
1. Angiotensin II Receptor Binding Assay
This in vitro assay is crucial for determining the affinity of a compound for the angiotensin II type 1 (AT1) receptor.
-
Materials:
-
Bovine adrenal cortical membrane preparation (source of AT1 receptors).
-
Radiolabeled angiotensin II (e.g., [125I]Angiotensin II).
-
Test compounds (e.g., this compound, Losartan).
-
Assay buffer (e.g., Tris-HCl buffer with additives like MgCl2 and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of radiolabeled angiotensin II and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
2. Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of a compound.
-
Materials:
-
Wistar rats (or other suitable strain).
-
Carrageenan solution (typically 1% in saline).
-
Test compound (this compound) and a standard drug (e.g., Indomethacin).
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer.
-
-
Procedure:
-
Rats are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or standard drug is administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured again at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Visualizations
Signaling Pathway
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance. Angiotensin II is the main effector peptide of this system, and its actions are mediated primarily through the AT1 receptor. Antagonists of the AT1 receptor, such as the biphenyl carboxylic acid derivatives discussed, block this signaling cascade, leading to a reduction in blood pressure.
Caption: The Renin-Angiotensin System (RAS) signaling pathway and the potential point of intervention for this compound as an AT1 receptor blocker.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro and in vivo screening of a novel compound for anti-inflammatory and antihypertensive properties.
Caption: A streamlined workflow for evaluating the potential antihypertensive and anti-inflammatory activities of a novel compound.
References
A Comparative Guide to Catalysts for the Synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate in the production of various pharmaceuticals, is predominantly achieved through the Suzuki-Miyaura cross-coupling reaction. The choice of catalyst is a critical factor that significantly influences the efficiency, yield, and overall cost-effectiveness of this synthesis. This guide provides an objective comparison of various catalytic systems commonly employed for this transformation, supported by experimental data from analogous reactions.
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron species, catalyzed by a palladium complex. For the synthesis of this compound, the primary reactants are 2-bromobenzoic acid and (2-chlorophenyl)boronic acid.
Performance Comparison of Catalytic Systems
While direct comparative data for the synthesis of this compound is limited in publicly available literature, the following table summarizes the performance of common palladium-based catalysts in analogous Suzuki-Miyaura coupling reactions of structurally similar substrates. This data provides valuable insights into the expected performance of these catalysts for the target synthesis.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Analogous Reaction) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | Reflux | N/A | 64 | [1] |
| Pd/C | None | Na₂CO₃ | MeOH/H₂O | Reflux | 5 | 93-96 | [1] |
| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | >95 | |
| C₆₀-TEGs/PdCl₂ | None | K₂CO₃ | H₂O | RT | 4 | >90 | [2] |
Note: The yields presented are for the synthesis of analogous biphenyl carboxylic acids and may vary for the synthesis of this compound.
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction is depicted below. The process involves the preparation of the reaction mixture, the catalytic reaction itself, and subsequent workup and purification steps.
Caption: General experimental workflow for the synthesis of this compound.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium(0) active species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using different catalytic systems, adapted from procedures for analogous reactions.
Protocol 1: Homogeneous Catalysis with Pd(PPh₃)₄
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
(2-Chlorophenyl)boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (1-3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a round-bottom flask, combine 2-bromobenzoic acid, (2-chlorophenyl)boronic acid, and sodium carbonate.
-
Add the DME/water solvent mixture to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 2M HCl to a pH of ~2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Heterogeneous Catalysis with Pd/C
This protocol utilizes a recyclable palladium on carbon catalyst, offering a more environmentally friendly and cost-effective approach.[1]
-
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
(2-Chlorophenyl)boronic acid (1.1 equiv)
-
10% Pd/C (1-2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Methanol (MeOH) and Water (1:1 mixture)
-
-
Procedure:
-
To a flask containing a stirred solution of 2-bromobenzoic acid and (2-chlorophenyl)boronic acid in the MeOH/water mixture, add sodium carbonate.
-
Add the 10% Pd/C catalyst to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
After the reaction is complete, cool the mixture and filter through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate to remove the methanol.
-
Acidify the remaining aqueous solution with concentrated HCl to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Protocol 3: Green Synthesis with a Fullerene-Supported Nanocatalyst
This protocol employs a water-soluble fullerene-supported palladium nanocatalyst for a highly efficient and environmentally benign synthesis at room temperature.[2]
-
Materials:
-
2-Bromobenzoic acid (1.0 mmol)
-
(2-Chlorophenyl)boronic acid (1.2 mmol)
-
C₆₀-TEGs/PdCl₂ nanocatalyst (0.05 mol% Pd)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Deionized water (5 mL)
-
-
Procedure:
-
In a 50 mL flask, combine 2-bromobenzoic acid, (2-chlorophenyl)boronic acid, potassium carbonate, and the C₆₀-TEGs/PdCl₂ nanocatalyst.
-
Add deionized water to the flask.
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Upon completion of the reaction, add ethyl acetate to the mixture.
-
Acidify the aqueous layer with dilute (2 mol/L) HCl.
-
Extract the product into the ethyl acetate layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system.
-
Conclusion
The choice of catalyst for the synthesis of this compound via Suzuki-Miyaura coupling depends on several factors, including desired yield, reaction time, cost, and environmental considerations. For large-scale industrial applications, heterogeneous catalysts like Pd/C offer significant advantages in terms of catalyst recovery and reuse. For laboratory-scale synthesis, traditional homogeneous catalysts such as Pd(PPh₃)₄ provide reliable results. Emerging technologies, such as the use of water-soluble nanocatalysts, present a promising avenue for developing greener and more sustainable synthetic routes. Researchers should carefully consider these factors to select the most appropriate catalytic system for their specific needs.
References
Comparative Analysis of Analytical Data for 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid and Structural Analogues
A guide for researchers, scientists, and drug development professionals on the cross-validation of analytical data for 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. This document provides a comparative analysis with structurally related compounds, 2-phenylbenzoic acid and 2-chlorobenzoic acid, supported by available experimental data and detailed analytical methodologies.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its analogues is presented in Table 1. These properties are fundamental for understanding the behavior of the compounds in various analytical systems.
| Property | This compound | 2-Phenylbenzoic acid | 2-Chlorobenzoic acid |
| CAS Number | 14498-95-4[1] | 947-84-2[2] | 118-91-2[3] |
| Molecular Formula | C13H9ClO2[1][4] | C13H10O2[2] | C7H5ClO2[3] |
| Molecular Weight | 232.67 g/mol [1] | 198.22 g/mol [2] | 156.57 g/mol |
| Melting Point | Not available | 111-113 °C[5] | 138-140 °C[3] |
| Boiling Point | 355.2 °C[6] | 343-344 °C[2] | 285 °C[3] |
| Appearance | White to off-white powder | Off-white powder[2] | White crystals or powder[7] |
Comparative Analytical Data
The following sections provide a comparative summary of the analytical data obtained from various techniques for the structural analogues of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei.
¹H NMR Data
| Compound | Solvent | Chemical Shifts (ppm) and Multiplicity |
| 2-Phenylbenzoic acid | CDCl₃ | 7.93 (d, 1H), 7.53 (t, 1H), 7.41-7.31 (m, 7H), 11.5 (s, 1H, COOH) |
| 2-Chlorobenzoic acid | DMSO-d₆ | 7.81 (dd, 1H), 7.56 (td, 1H), 7.45 (td, 1H), 7.37 (dd, 1H), 13.4 (s, 1H, COOH) |
¹³C NMR Data
| Compound | Solvent | Chemical Shifts (ppm) |
| 2-Phenylbenzoic acid | CDCl₃ | 172.5, 142.3, 141.2, 131.9, 131.0, 130.8, 129.0, 128.9, 128.2, 127.6, 127.4 |
| 2-Chlorobenzoic acid | DMSO-d₆ | 166.5, 133.8, 133.4, 133.1, 131.3, 129.3, 128.4 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for the carboxylic acid group are of particular interest.
| Compound | Major Absorption Bands (cm⁻¹) | Functional Group Assignment |
| 2-Phenylbenzoic acid | 3064-2861 (broad), 1686 (s), 1599 (m), 1478 (m), 1412 (m), 1293 (s), 926 (m), 746 (s), 699 (s) | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=C stretch (aromatic), C-O stretch/O-H bend, C-H bend (aromatic) |
| 2-Chlorobenzoic acid | 3200-2500 (broad), 1700 (s), 1590 (m), 1470 (m), 1300 (s), 920 (m), 750 (s) | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=C stretch (aromatic), C-O stretch/O-H bend, C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Phenylbenzoic acid | Electron Ionization (EI) | 198 (M⁺) | 181 (M-OH)⁺, 152 (M-COOH)⁺, 151 |
| 2-Chlorobenzoic acid | Electron Ionization (EI) | 156/158 (M⁺, ³⁵Cl/³⁷Cl) | 139/141 (M-OH)⁺, 111 (M-COOH)⁺, 75 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of a compound and for quantitative analysis. The retention time is a characteristic property under specific chromatographic conditions. As no specific HPLC data for this compound was found, a general method is described in the experimental protocols.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr pellet): 1-2 mg of the sample is ground with ~100 mg of dry KBr powder and pressed into a thin pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Background subtraction is performed, and the spectrum is displayed as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
-
GC-MS Conditions (for volatile compounds):
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to ensure separation and elution of the compound.
-
Injection Mode: Split or splitless.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
-
Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions (general method for aromatic carboxylic acids):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 230-280 nm).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: A known concentration of the sample is dissolved in the mobile phase or a compatible solvent.
-
Data Analysis: The retention time, peak area, and peak shape are used to determine the purity and quantity of the compound.
Visualization of Analytical Workflow and Data Comparison
The following diagrams, created using the DOT language, illustrate the logical flow of the analytical cross-validation process and the comparative analysis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. ビフェニル-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2'-Chlorobiphenyl-2-carboxylic acid | CAS#:14498-95-4 | Chemsrc [chemsrc.com]
- 7. 2-Chlorobenzoic acid, Hi-LR™ [himedialabs.com]
Comparative Efficacy Analysis: Biphenyl Carboxylic Acid Derivatives in Cardiovascular Research
A note on 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid: Publicly available scientific literature lacks specific in-vitro and in-vivo efficacy data for this compound. However, the structural motif of a biphenyl carboxylic acid is a key pharmacophore in a class of drugs known as angiotensin II receptor blockers (ARBs), which are pivotal in the management of hypertension. To fulfill the intent of this guide, we will provide a comprehensive comparison using a well-researched and clinically significant ARB, Telmisartan , as a representative compound of this class. This guide will objectively compare its performance with placebo and other ARBs, supported by experimental data, to provide a valuable resource for researchers, scientists, and drug development professionals.
Alternative Compound: Telmisartan
Telmisartan is a potent and long-acting non-peptide angiotensin II receptor antagonist that is widely used for the treatment of hypertension.[1] Its chemical structure features a biphenyl carboxylic acid moiety, which is crucial for its pharmacological activity.
In-Vitro Efficacy of Telmisartan
The in-vitro efficacy of Telmisartan is primarily determined by its ability to selectively block the angiotensin II type 1 (AT1) receptor. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2]
Data Presentation: In-Vitro Studies
| Parameter | Telmisartan | Angiotensin II | Irbesartan | Candesartan | Reference |
| Target Receptor | Angiotensin II Type 1 (AT1) | AT1 and AT2 | AT1 | AT1 | [1][2] |
| Binding Affinity (Kd) | High (>3,000 fold for AT1 over AT2) | - | - | - | [2] |
| Dissociation Half-life (t1/2) | 75 min | ~15 min | - | Comparable to Telmisartan | [3][4] |
| Antagonism | Insurmountable | Agonist | - | - | [3][4] |
Experimental Protocols: In-Vitro Receptor Binding Assay
A common method to determine the in-vitro efficacy of ARBs like Telmisartan is through a competitive radioligand binding assay.[5]
-
Cell Culture: Rat vascular smooth muscle cells (RVSMC), which endogenously express the AT1 receptor, are cultured to confluence.[3][4]
-
Radioligand: A radiolabeled form of Telmisartan (e.g., [3H]Telmisartan) is used.
-
Assay: The cultured cells are incubated with increasing concentrations of the radioligand in the presence or absence of a fixed concentration of unlabeled Telmisartan or other competing ligands.
-
Measurement: After incubation, the cells are washed to remove unbound radioligand, and the bound radioactivity is measured using a scintillation counter.
-
Analysis: The data are used to calculate the binding affinity (Kd) and the dissociation constant (Ki) of the test compounds, providing a quantitative measure of their receptor blocking potency. The dissociation half-life can be determined by measuring the rate at which the radioligand dissociates from the receptor over time.[3][4]
In-Vivo Efficacy of Telmisartan
The in-vivo efficacy of Telmisartan is assessed by its ability to lower blood pressure in animal models of hypertension.[6]
Data Presentation: In-Vivo Studies
| Animal Model | Treatment | Dose | Change in Systolic Blood Pressure | Duration of Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | Telmisartan | 1 mg/kg/day | Significant reduction vs. placebo | Sustained over 24 hours | [6] |
| Dahl Salt-Sensitive (DSS) Rats on high-salt diet | Telmisartan | 1 mg/kg/day | Prevention of hypertension development | - | [6] |
| Normotensive Wistar Rats (AngII challenge) | Telmisartan (IV) | 0.1, 0.3, 1 mg/kg | Dose-dependent blunting of AngII-induced pressor response | Significant blockade at 24h for doses >0.1 mg/kg | [3][4] |
| Hypertension-induced rats | Telmisartan-loaded beads | - | Higher antihypertensive effect vs. pure Telmisartan suspension | Prolonged | [7] |
Experimental Protocols: In-Vivo Animal Models of Hypertension
Several animal models are used to evaluate the antihypertensive effects of drugs like Telmisartan.[8][9][10]
-
Genetic Models:
-
Spontaneously Hypertensive Rats (SHR): These rats genetically develop hypertension and are a common model for essential hypertension.[6][9] Blood pressure is monitored over time following drug administration.
-
Dahl Salt-Sensitive (DSS) Rats: These rats become hypertensive on a high-salt diet and are used to study salt-sensitive hypertension.[6][9]
-
-
Induced Models:
-
Two-Kidney-One-Clip (2K1C) Model: Renovascular hypertension is induced by partially constricting one renal artery.[9]
-
Angiotensin II Infusion: Normotensive animals are infused with angiotensin II to induce hypertension. The ability of the test compound to block the pressor effects of angiotensin II is then measured.[3][4]
-
-
Blood Pressure Measurement: Blood pressure in rodents is typically measured using non-invasive tail-cuff plethysmography or via implantable radiotelemetry devices for continuous monitoring.
Mandatory Visualizations
Signaling Pathway of Angiotensin II and the Action of Telmisartan
Caption: Mechanism of action of Telmisartan within the RAAS pathway.
Experimental Workflow for In-Vivo Antihypertensive Efficacy Testing
Caption: General workflow for in-vivo testing of antihypertensive agents.
References
- 1. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo characterization of the activity of telmisartan: an insurmountable angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and In Vitro Characterization of Telmisartan Loaded Sodium Alginate Beads and Its In Vivo Efficacy Investigation in Hypertensive Induced Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Hypertension – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 10. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Spectroscopic Analysis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid Batches
This guide provides a comprehensive comparison of the expected spectroscopic data for different batches of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development to ensure the quality and consistency of this compound across various syntheses. While batch-to-batch variations for a pure compound are generally minimal, this guide outlines the key spectroscopic benchmarks for identity and purity verification.
Data Presentation: Spectroscopic Benchmarks
The following table summarizes the expected spectroscopic data for this compound based on typical values for related structures and known substituent effects. These values serve as a reference for comparing different batches.
| Spectroscopic Technique | Parameter | Expected Value/Characteristic | Notes |
| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm (s, 1H, -COOH), ~7.2-8.2 ppm (m, 8H, Ar-H) | The carboxylic acid proton is typically a broad singlet. Aromatic protons will show complex splitting patterns. The presence of the electron-withdrawing chloro group may cause a downfield shift of adjacent protons. |
| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm (-COOH), ~125-145 ppm (Ar-C) | The carbonyl carbon of the carboxylic acid is characteristic. A total of 13 aromatic carbon signals would be expected, though some may overlap. |
| FT-IR | Wavenumber (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1700-1725 (strong, C=O stretch), ~1210-1320 (C-O stretch), ~750-770 (C-Cl stretch) | The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch is a strong, sharp peak.[1][2][3][4][5][6][7][8][9] |
| Mass Spectrometry (EI) | m/z | M+ at 232/234 (approx. 3:1 ratio), Fragment ions at [M-OH]+, [M-COOH]+ | The molecular ion peak will show a characteristic M+2 isotope pattern due to the presence of chlorine. Common fragments include the loss of the hydroxyl and carboxyl groups.[10][11][12][13] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. Adherence to these standardized protocols is crucial for obtaining reproducible and comparable data across different batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 14 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: -10 to 220 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-500
-
Scan Speed: 1-2 scans/second
-
-
Data Analysis:
-
Identify the molecular ion peak (M+). Note the characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl).
-
Analyze the major fragment ions and propose fragmentation pathways. Common losses for carboxylic acids include OH (17 amu) and COOH (45 amu).
-
Mandatory Visualization
The following diagrams illustrate the workflow for spectroscopic data comparison and the logical relationships in the analysis process.
Caption: Workflow for the spectroscopic comparison of two batches of a chemical compound.
Caption: Logical flow from raw spectroscopic data to final quality assessment of a chemical batch.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and protecting the broader ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, a halogenated organic compound. Adherence to these protocols is critical for regulatory compliance and responsible chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. In case of a spill, contain the material using an inert absorbent and follow the cleanup procedures outlined in your institution's safety protocols.
Waste Classification and Segregation
This compound is a chlorinated biphenyl derivative. Due to its halogenated organic nature, it is classified as a hazardous waste. It is crucial to segregate this waste stream from other non-hazardous and different types of chemical waste to prevent dangerous reactions and ensure proper treatment.
Key Segregation Practices:
-
Do Not Mix: Avoid mixing this waste with non-halogenated solvents, strong acids, bases, or oxidizers.
-
Dedicated Container: Use a dedicated, clearly labeled, and chemically compatible waste container. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Disposal Procedures
The primary and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration. This process ensures the complete destruction of the compound, minimizing its environmental impact.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including contaminated labware and spill cleanup materials, in the designated hazardous waste container.
-
Container Management: Do not overfill the waste container; it is recommended to fill it to no more than 80% of its capacity to allow for expansion and prevent spills. Keep the container securely closed when not in use.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These professionals are equipped to transport and manage the waste in compliance with all federal, state, and local regulations.
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of accumulation, as required by your institution and regulatory agencies.
Regulatory Framework
The disposal of this compound falls under the regulations of the Resource Conservation and Recovery Act (RCRA) and the Toxic Substances Control Act (TSCA), which govern the management of hazardous wastes and polychlorinated biphenyls (PCBs), respectively.[1][2] Incineration is the EPA's recommended disposal method for PCB-contaminated materials to ensure their complete destruction.[2]
Quantitative Disposal Data
| Concentration of PCB Waste | Recommended Disposal Method | Regulatory Oversight |
| ≥ 50 ppm | High-Temperature Incineration in a TSCA-approved facility | EPA (TSCA) |
| < 50 ppm | May be permissible in a chemical waste landfill, depending on state and local regulations. However, incineration is still the preferred method to ensure complete destruction. | EPA (TSCA), State and Local Agencies |
Note: Given the structure of this compound, it is prudent to manage it as a PCB-related waste and follow the more stringent disposal requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
Personal protective equipment for handling 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 14498-95-4) was not available in the public domain at the time of this writing. The following guidance is based on the chemical structure, data from structurally similar compounds, and established best practices for handling laboratory chemicals. It is imperative to obtain and review the substance-specific SDS from your supplier before any handling, storage, or disposal.
Hazard Assessment
-
Structural Analogs: A related compound, 2-Biphenylcarboxylic acid, is known to cause skin and serious eye irritation.[1] Another chlorinated isomer, 4'-Chloro-biphenyl-3-carboxylic acid, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.
-
Anticipated Hazards: Based on its chemical structure—a chlorinated aromatic carboxylic acid—it is prudent to handle this compound as if it is, at a minimum:
-
An irritant to the skin, eyes, and respiratory system.
-
Potentially harmful if ingested, absorbed through the skin, or inhaled.
-
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The required PPE varies based on the specific laboratory operation being performed.
Table 1: Recommended Personal Protective Equipment
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Use within a chemical fume hood. If not feasible, an N95 respirator or higher is recommended. |
| Conducting Reactions and Purifications | Chemical splash goggles & Face shield | Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat or chemical-resistant apron | Always conduct in a chemical fume hood. |
| Handling Spills or Generating Dust/Aerosols | Chemical splash goggles & Face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risk.
-
Preparation:
-
Confirm that a current, substance-specific SDS has been reviewed and understood by all personnel involved.
-
Ensure a chemical spill kit, safety shower, and eyewash station are readily accessible and have been recently tested.
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
-
Weighing and Transfer:
-
Don all PPE as specified in Table 1.
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of fine particulates.
-
Use disposable weighing paper or a tared container to minimize contamination of laboratory balances.
-
When preparing solutions, add solvent to the solid in a controlled manner to prevent splashing.
-
Keep containers securely capped when not in immediate use.
-
-
Reaction and Work-up:
-
Set up all reaction apparatus within the fume hood.
-
Utilize techniques that minimize aerosol generation, such as controlled liquid transfers.
-
Upon completion, quench the reaction and perform work-up procedures within the fume hood.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment after use with a suitable solvent, followed by soap and water.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly after completing work and before leaving the laboratory.
-
Logistical Plan: Storage and Disposal
Proper storage and disposal are essential for safety and environmental protection.
Table 2: Storage and Disposal Plan
| Aspect | Procedure |
| Storage | Store in a tightly sealed, clearly labeled container.Follow supplier recommendations for storage temperature; some suppliers indicate the need for refrigerated storage (2-8°C).[2]Keep in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
| Disposal | Dispose of all waste, including contaminated PPE and empty containers, as hazardous chemical waste.As a chlorinated organic compound, it must not be disposed of down the drain.Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.Follow all local, state, and federal regulations for hazardous waste disposal. |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
